Product packaging for Bis(2-aminophenyl) Sulfide(Cat. No.:CAS No. 5873-51-8)

Bis(2-aminophenyl) Sulfide

Cat. No.: B1348202
CAS No.: 5873-51-8
M. Wt: 216.3 g/mol
InChI Key: WRRQKFXVKRQPDB-UHFFFAOYSA-N
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Description

Bis(2-aminophenyl) Sulfide is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2S B1348202 Bis(2-aminophenyl) Sulfide CAS No. 5873-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRQKFXVKRQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346437
Record name 2,2'-Sulfanediyldianiline
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5873-51-8
Record name 2,2'-Sulfanediyldianiline
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Record name 2,2'-Diaminodiphenylsulfide
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Record name Bis(2-aminophenyl) sulfide
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-aminophenyl) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5873-51-8

This technical guide provides a comprehensive overview of Bis(2-aminophenyl) Sulfide, also known as 2,2'-Thiodianiline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is soluble in methanol.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 5873-51-8[1][2]
Molecular Formula C₁₂H₁₂N₂S[3]
Molecular Weight 216.30 g/mol [3]
Appearance Solid[1]
Melting Point 85.0 to 89.0 °C[1][4]
Purity >98.0% (HPLC)[1][4]
Solubility Soluble in Methanol[1]
Synonyms 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported at 7.36 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.14−7.06 (m, 3H), 6.77 (d, J = 2.0 Hz, 1H), 6.71 (dd, J = 8.0, 2.0 Hz, 1H), and 4.35 (br s, 2H).

¹³C NMR (100 MHz, CDCl₃): Chemical shifts (δ) are observed at 149.76, 138.55, 136.97, 136.36, 129.22, 126.64, 125.82, 118.89, 115.01, and 112.95.

Synthesis

A plausible and common method for the synthesis of diaryl sulfides involves the reaction of an aryl halide with a sulfide source. For this compound, a likely synthetic route starts from 2-nitrochlorobenzene and sodium sulfide, followed by a reduction of the nitro groups.

Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Sulfide and Subsequent Reduction

This protocol is adapted from established methods for the synthesis of diaryl sulfides and related compounds.[2][5]

Step 1: Synthesis of Bis(2-nitrophenyl) Sulfide

  • In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (Na₂S·9H₂O) in 95% ethanol by heating on a steam bath.

  • In a separate flask, prepare a solution of 2-nitrochlorobenzene in 95% ethanol.

  • Slowly add the sodium sulfide solution to the 2-nitrochlorobenzene solution. The reaction is exothermic and should be controlled.

  • After the addition is complete, heat the mixture on a steam bath under reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to collect the crude Bis(2-nitrophenyl) Sulfide.

  • Wash the crude product with water to remove any inorganic salts, followed by a wash with cold ethanol.

Step 2: Reduction of Bis(2-nitrophenyl) Sulfide to this compound

  • Suspend the crude Bis(2-nitrophenyl) Sulfide in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon.

  • If using a chemical reducing agent, the reaction mixture is typically heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

  • Filter the precipitate, wash it with water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

SynthesisWorkflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Reduction cluster_purification Purification A 2-Nitrochlorobenzene C Reaction in Ethanol A->C B Sodium Sulfide (Na₂S) B->C D Bis(2-nitrophenyl) Sulfide C->D Nucleophilic Aromatic Substitution E Bis(2-nitrophenyl) Sulfide G Reduction Reaction E->G F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) F->G H This compound G->H Nitro Group Reduction I Crude Product H->I J Recrystallization I->J K Pure this compound J->K

Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds and polymers.

  • Phenothiazine Synthesis: It is a key precursor in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis typically involves the cyclization of 2,2'-thiodianiline derivatives.

  • Polymer Chemistry: As a diamine monomer, it is used in the production of polyimides and other specialty polymers.[1][4][6] These polymers often exhibit high thermal stability and desirable mechanical properties.

  • Corrosion Inhibition: Amines and sulfur-containing organic compounds are known to be effective corrosion inhibitors for metals in various environments. While direct studies on this compound as a corrosion inhibitor are not extensively documented, its structural motifs suggest potential applications in this area.

Currently, there is limited publicly available information on the direct biological activities of this compound itself or its involvement in specific signaling pathways. Research has predominantly focused on its derivatives.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[3][7]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.[3][7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]

References

2,2'-thiodianiline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-Thiodianiline

Flesch-Kincaid Grade Level: 15 Reading Time: 15 minutes Keywords: 2,2'-Thiodianiline, Molecular Structure, Chemical Synthesis, Spectroscopic Analysis, Aromatic Diamine, Polymer Precursor

Abstract

2,2'-Thiodianiline, an aromatic diamine with the chemical formula C₁₂H₁₂N₂S, is a compound of interest in polymer chemistry and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Due to the limited availability of public domain experimental data, this guide consolidates known information and outlines general methodologies for its characterization.

Introduction

2,2'-Thiodianiline, systematically named 2,2'-thiobis(benzenamine), is an organosulfur compound characterized by two aniline rings linked by a sulfur atom at the ortho positions. This arrangement distinguishes it from its isomers, 4,4'-thiodianiline and 3,3'-thiodianiline, and from the related compound 2,2'-dithiodianiline, which contains a disulfide bridge. The unique spatial arrangement of the amino groups and the thioether linkage in the 2,2'-isomer imparts specific chemical properties, making it a valuable monomer for the synthesis of advanced polymers such as polyimides and a potential building block for novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core characteristics of 2,2'-thiodianiline.

Molecular Structure and Properties

The molecular structure of 2,2'-thiodianiline consists of a central sulfur atom bridging two phenyl rings, with an amino group (-NH₂) attached to the C2 carbon of each ring.

Molecular Formula: C₁₂H₁₂N₂S[1]

Structure: Molecular Structure of 2,2'-Thiodianiline (Note: A representative image of the chemical structure would be placed here. As I cannot generate images, this is a placeholder.)

The presence of the thioether bond and the two primary amine functionalities are the key determinants of its chemical reactivity. The amine groups can participate in nucleophilic substitution and condensation reactions, while the sulfur atom can be oxidized to form sulfoxides and sulfones.

Physicochemical Properties

Quantitative data for 2,2'-thiodianiline is summarized in the table below. This information is critical for its handling, storage, and application in various chemical processes.

PropertyValueReference
CAS Number 5873-51-8[1][2]
Molecular Weight 216.30 g/mol [1][2]
IUPAC Name 2,2'-Thiobis(benzenamine)[1]
Synonyms Bis(2-aminophenyl) sulfide, 2,2'-Diaminodiphenyl sulfide, 2-Aminophenyl sulfide[1][2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of 2,2'-Thiodianiline

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Bis(2-nitrophenyl) sulfide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronitrobenzene in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a slight excess of a sulfur transfer reagent, such as sodium sulfide (Na₂S) or thiourea.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a large volume of ice-water to precipitate the product.

  • Filter the crude bis(2-nitrophenyl) sulfide, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Reduction to 2,2'-Thiodianiline

  • Suspend the purified bis(2-nitrophenyl) sulfide in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin (Sn) metal or iron (Fe) powder, in portions.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC). This step reduces the nitro groups to amine groups, forming the hydrochloride salt of the diamine.

  • Cool the reaction mixture and filter to remove any unreacted metal.

  • Neutralize the filtrate with a strong base, such as concentrated sodium hydroxide solution, until the solution is strongly alkaline. This will precipitate the free 2,2'-thiodianiline.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2,2'-thiodianiline.

  • Purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Bridge Formation cluster_step2 Step 2: Nitro Group Reduction A 2-Chloronitrobenzene C Reflux in DMF A->C B Sodium Sulfide (Na2S) B->C D Bis(2-nitrophenyl) sulfide C->D Nucleophilic Aromatic Substitution E Bis(2-nitrophenyl) sulfide G Reflux E->G F Sn / conc. HCl F->G H 2,2'-Thiodianilinium Dihydrochloride G->H Reduction J 2,2'-Thiodianiline (Product) H->J Neutralization I NaOH (aq) I->J Polymerization Monomer1 2,2'-Thiodianiline (Diamine) Intermediate Poly(amic acid) (Soluble Precursor) Monomer1->Intermediate Monomer2 Aromatic Dianhydride Monomer2->Intermediate + Polymer Polyimide (High-Performance Polymer) Intermediate->Polymer Thermal or Chemical Imidization (-2 H₂O)

References

An In-depth Technical Guide to the Synthesis of Bis(2-aminophenyl) Disulfide from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of bis(2-aminophenyl) disulfide, a crucial intermediate in the synthesis of various pharmaceutical and chemical entities. While the direct synthesis of bis(2-aminophenyl) sulfide from 2-aminothiophenol is not a commonly documented reaction, the oxidation of 2-aminothiophenol to its corresponding disulfide is a well-established and efficient process. This document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data. A comparative analysis of different synthetic routes is presented to aid researchers in selecting the most suitable method for their specific applications.

Introduction: Sulfide vs. Disulfide

It is imperative to distinguish between this compound and bis(2-aminophenyl) disulfide. The sulfide contains a single sulfur atom bridging two aminophenyl groups (C-S-C linkage), whereas the disulfide features a sulfur-sulfur bond (C-S-S-C linkage). The self-condensation of 2-aminothiophenol to directly form the sulfide is not a standard reported procedure. Instead, 2-aminothiophenol readily undergoes oxidation to form the disulfide, which is the focus of this guide.

Reaction Pathway

The primary reaction pathway for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is an oxidative coupling. This process involves the formation of a disulfide bond between two molecules of 2-aminothiophenol. Various oxidizing agents and reaction conditions can be employed to facilitate this transformation.

ReactionPathway 2-Aminothiophenol_1 2-Aminothiophenol Bis(2-aminophenyl)_disulfide Bis(2-aminophenyl) disulfide 2-Aminothiophenol_1->Bis(2-aminophenyl)_disulfide 2-Aminothiophenol_2 2-Aminothiophenol 2-Aminothiophenol_2->Bis(2-aminophenyl)_disulfide Oxidizing_Agent Oxidizing Agent (e.g., Sulfur, H₂O₂, DMSO) Oxidizing_Agent->Bis(2-aminophenyl)_disulfide -2H⁺, -2e⁻ Byproducts Byproducts (e.g., H₂O) Bis(2-aminophenyl)_disulfide->Byproducts

Caption: General reaction pathway for the oxidative coupling of 2-aminothiophenol.

Experimental Methodologies and Data

Several methods for the synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol have been reported. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations.

Table 1: Comparison of Synthetic Methods for Bis(2-aminophenyl) Disulfide

MethodOxidizing AgentSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
1SulfurWaterReflux1.5100[1][2]
2Sodium thiosulfateWaterReflux282[1][2]
3Dimethyl sulfoxide (DMSO)----[2]
4Hydrogen peroxide (H₂O₂)----[2]

Detailed Experimental Protocols

Method 1: Oxidation with Elemental Sulfur [1][2]

This method provides a high-yield, straightforward synthesis of bis(2-aminophenyl) disulfide.

  • Materials:

    • 2-Aminothiophenol (0.2 mol, 25 g)

    • Sulfur (0.11 mol, 3.5 g)

    • Water (150 ml)

  • Procedure:

    • A mixture of 2-aminothiophenol and sulfur is dispersed in water in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated to reflux and stirred for 90 minutes.

    • After cooling to 20°C, the solid product is collected by suction filtration.

    • The product is dried at 40°C under vacuum.

  • Expected Yield: 25 g (100% of theoretical yield).

Method 2: Oxidation with Sodium Thiosulfate [1][2]

This method offers an alternative to using elemental sulfur.

  • Materials:

    • 2-Aminothiophenol (0.2 mol, 25 g)

    • Sodium thiosulfate pentahydrate (0.1 mol, 25 g)

    • Water (150 ml)

  • Procedure:

    • 2-Aminothiophenol and sodium thiosulfate pentahydrate are added to water in a round-bottom flask.

    • The mixture is heated to reflux and stirred for 2 hours.

    • After cooling to 20°C, the product is isolated by filtration.

    • The collected solid is dried at 40°C under vacuum.

  • Expected Yield: 20.5 g (82% of theoretical yield).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bis(2-aminophenyl) disulfide.

ExperimentalWorkflow Start Start Reagents Combine 2-Aminothiophenol, Oxidizing Agent, and Solvent Start->Reagents Reaction Heat to Reflux with Stirring Reagents->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter the Solid Product Cooling->Filtration Drying Dry the Product under Vacuum Filtration->Drying Analysis Characterize the Product (e.g., TLC, MP, Spectroscopy) Drying->Analysis Final_Product Bis(2-aminophenyl) disulfide Analysis->Final_Product

Caption: General experimental workflow for the synthesis of bis(2-aminophenyl) disulfide.

Conclusion

The synthesis of bis(2-aminophenyl) disulfide from 2-aminothiophenol is a robust and high-yielding process. The use of elemental sulfur as an oxidizing agent in water provides an environmentally friendly and efficient method, achieving quantitative yields.[1][2] Alternative methods using other oxidizing agents like sodium thiosulfate also offer viable synthetic routes. The resulting bis(2-aminophenyl) disulfide is a valuable building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide provides researchers with the necessary information to perform this synthesis efficiently and safely.

References

Physical and chemical properties of 2,2'-diaminodiphenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2'-diaminodiphenyl sulfide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key data in structured tables, presents a detailed experimental protocol for its synthesis, and includes visualizations of relevant chemical pathways.

Physical and Chemical Properties

2,2'-Diaminodiphenyl sulfide is a chemical compound with the molecular formula C₁₂H₁₂N₂S. It is a solid at room temperature and its properties are summarized in the tables below. It is important to distinguish this compound from its disulfide analog, 2,2'-diaminodiphenyl disulfide, as they are distinct chemical entities with different properties.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₂N₂S[1]
Molecular Weight 216.31 g/mol [2]
Appearance Solid[2]
Melting Point 85 - 88 °C[3][4]
Boiling Point 85 - 88 °C (Note: This appears to be a transcription error in the source, likely referring to the melting point)[2]
Solubility No data available
Storage Temperature Ambient Temperature[2]
Chemical and Safety Information
PropertyValueReference
CAS Number 5873-51-8[1][3]
IUPAC Name 2-[(2-aminophenyl)sulfanyl]aniline[2]
InChI Key WRRQKFXVKRQPDB-UHFFFAOYSA-N[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P271, P280[2]
Signal Word Warning[2]

Experimental Protocols

Synthesis of 2,2'-Diaminodiphenyl Sulfide by Reduction of 2,2'-Dinitrodiphenyl Sulfide

The following is a representative experimental protocol for the synthesis of 2,2'-diaminodiphenyl sulfide based on methods described in the patent literature. This method involves the reduction of 2,2'-dinitrodiphenyl sulfide.

Materials:

  • 2,2'-Dinitrodiphenyl sulfide

  • Iron powder

  • Ammonium chloride

  • Water

  • Toluene (for extraction)

Procedure:

  • To a solution of iron powder (300 g) and ammonium chloride (40 g) in water, slowly add a solution of 2,2'-dinitrodiphenyl sulfide in water.

  • Reflux the reaction mixture at 85-95 °C for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is worked up to isolate the 2-aminophenyl sulfide.

  • The crude product can then be purified, for example, by recrystallization, to yield 2,2'-diaminodiphenyl sulfide.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Spectroscopic Data

Mandatory Visualizations

Synthesis of 2,2'-Diaminodiphenyl Sulfide

The following diagram illustrates a common synthetic route to 2,2'-diaminodiphenyl sulfide.

G A 2,2'-Dinitrodiphenyl Sulfide B Reduction (e.g., Fe/NH4Cl) A->B C 2,2'-Diaminodiphenyl Sulfide B->C

A typical synthetic pathway for 2,2'-diaminodiphenyl sulfide.
Role in Quetiapine Synthesis

2,2'-Diaminodiphenyl sulfide is a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. The following workflow outlines its role in the formation of the dibenzo[b,f][3][5]thiazepin-11(10H)-one core structure.

G cluster_0 Synthesis of Quetiapine Intermediate cluster_1 Quetiapine Synthesis A 2,2'-Diaminodiphenyl Sulfide B Cyclization (e.g., with a carboxyl group precursor) A->B C Dibenzo[b,f][1,4]thiazepin-11(10H)-one B->C D Dibenzo[b,f][1,4]thiazepin-11(10H)-one E Further synthetic steps D->E F Quetiapine E->F

References

A Comprehensive Guide to the Spectroscopic Characterization of Bis(2-aminophenyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bis(2-aminophenyl) sulfide (CAS 5873-51-8), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy interpretation and replication of analytical methods.

Molecular Structure

IUPAC Name: 2,2'-Thiodianiline Molecular Formula: C₁₂H₁₂N₂S Molecular Weight: 216.30 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.36d8.01HAr-H
7.22t8.02HAr-H
7.14 - 7.06m-3HAr-H
6.77d2.01HAr-H
6.71dd8.0, 2.01HAr-H
4.35br s-2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
149.76Ar-C
138.55Ar-C
136.97Ar-C
136.36Ar-C
129.22Ar-C
126.64Ar-C
125.82Ar-C
118.89Ar-C
115.01Ar-C
112.95Ar-C

Note: The NMR data is based on spectra obtained from supporting information for a research publication.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretching
1650 - 1580StrongN-H bending (scissoring) of -NH₂
1600 - 1450Medium to StrongAromatic C=C stretching
1340 - 1250StrongAromatic C-N stretching
~750StrongOut-of-plane C-H bending (ortho-disubstitution)
700 - 600Weak to MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/z RatioIonNotes
216[M]⁺Molecular ion peak
Predicted FragmentsVariousFragmentation would likely involve cleavage of the C-S and C-N bonds, as well as loss of the amino group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ESC400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. NMR multiplicities are reported using the following abbreviations: s: singlet, d: doublet, dd: double doublet, t: triplet, m: multiplet, br: broad.[1]

FT-IR Spectroscopy (General Protocol)

Infrared spectra are typically recorded on an FT-IR spectrometer. For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is finely ground to a homogeneous powder and then compressed in a die under high pressure to form a transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,2'-Thiodianiline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Thiodianiline, a member of the aromatic amine family, serves as a significant building block in various chemical syntheses, including the development of polymers and pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the ease of product isolation. This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-thiodianiline, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by the presence of dipoles and the ability to form hydrogen bonds, tend to dissolve polar solutes. Conversely, nonpolar solvents are effective at dissolving nonpolar solutes. The molecular structure of 2,2'-thiodianiline, featuring two amine groups and a sulfide linkage, imparts a degree of polarity and the potential for hydrogen bonding, suggesting its solubility will be favored in polar organic solvents.

Qualitative Solubility of 2,2'-Thiodianiline

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe amine groups of 2,2'-thiodianiline can form hydrogen bonds with the hydroxyl group of alcohols, promoting dissolution. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent.
Ketones Acetone, Methyl Ethyl KetoneModerately SolubleKetones are polar aprotic solvents. The polarity of the carbonyl group can interact with the polar amine groups of 2,2'-thiodianiline, leading to moderate solubility.
Esters Ethyl AcetateSparingly Soluble to Moderately SolubleEsters are less polar than ketones but still possess a polar carbonyl group that can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly SolubleEthers are relatively low-polarity solvents. While THF is more polar than diethyl ether, significant solubility is not expected.
Aromatic Hydrocarbons Toluene, BenzeneSparingly Soluble to InsolubleThese are nonpolar solvents. The aromatic rings of 2,2'-thiodianiline may have some affinity for aromatic solvents, but the polar amine groups will limit solubility.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleAs nonpolar solvents, alkanes are poor solvents for polar compounds like 2,2'-thiodianiline.
Chlorinated Solvents Dichloromethane, ChloroformSparingly SolubleThese solvents have a moderate polarity and may show some ability to dissolve 2,2'-thiodianiline.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)SolubleThese are highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds, including those with amine functionalities.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of a solid compound like 2,2'-thiodianiline in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

Objective:

To determine the saturation solubility of 2,2'-thiodianiline in a given organic solvent at a specific temperature.

Materials and Equipment:
  • 2,2'-Thiodianiline (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Scintillation vials or sealed flasks

  • Analytical balance (readable to 0.0001 g)

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of 2,2'-thiodianiline to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the empty glass vial.

    • Record the mass of the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of 2,2'-thiodianiline, or by using a vacuum desiccator.

    • Once the solvent is completely evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved 2,2'-thiodianiline by subtracting the mass of the empty vial from the mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

  • Data Reporting:

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation.

    • Clearly state the solvent, temperature, and equilibration time used in the determination.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving 2,2'-thiodianiline is a critical step that can significantly impact the outcome. The following diagram illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow start Define Application (e.g., Synthesis, Purification, Formulation) assess_polarity Assess Polarity Requirements 'Like Dissolves Like' start->assess_polarity consider_h_bonding Consider Hydrogen Bonding Potential assess_polarity->consider_h_bonding initial_screening Initial Solvent Screening (Qualitative Tests) consider_h_bonding->initial_screening initial_screening->assess_polarity No Suitable Solvents quantitative_analysis Quantitative Solubility Determination (Experimental Protocol) initial_screening->quantitative_analysis Promising Solvents evaluate_compatibility Evaluate Process Compatibility (Boiling Point, Reactivity, Toxicity) quantitative_analysis->evaluate_compatibility final_selection Final Solvent Selection evaluate_compatibility->final_selection end Optimized Process final_selection->end

Caption: Logical workflow for selecting a suitable organic solvent for 2,2'-thiodianiline.

Conclusion

This technical guide has provided a foundational understanding of the solubility of 2,2'-thiodianiline in common organic solvents. While quantitative data remains sparse, the principles of chemical polarity and hydrogen bonding offer a reliable framework for qualitative prediction. The detailed experimental protocol provided herein serves as a robust method for researchers to determine precise solubility values tailored to their specific laboratory conditions. The logical workflow for solvent selection offers a systematic approach to identifying the optimal solvent for any given application, ensuring efficiency and success in research and development endeavors involving 2,2'-thiodianiline.

Technical Guide: Safe Handling and Precautions for Bis(2-aminophenyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Bis(2-aminophenyl) sulfide (CAS RN: 5873-51-8). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid aromatic sulfide. Due to its chemical nature, it is noted to be air-sensitive and should be handled accordingly.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂STCI[1], precisionFDA[2]
Molecular Weight 216.30 g/mol TCI[1]
Physical State SolidTCI[1]
Appearance Crystalline Powder---
Melting Point 85.0 to 89.0 °CTCI[1]
Solubility Soluble in MethanolTCI[1]
CAS Number 5873-51-8TCI[1]
Synonyms 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-ThiodianilineTCI[1][3]

Hazard Identification and Safety Data

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07

Data sourced from TCI Chemicals[1][4].

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][4]

  • P280: Wear protective gloves/eye protection/face protection.[1][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1][4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Experimental Protocols: Safe Handling and Storage

Due to the air-sensitive nature of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound. The following protocols are based on best practices for handling air-sensitive solids.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood or Glove Box prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (Nitrogen or Argon) prep_hood->prep_inert prep_glassware Use Dry Glassware prep_inert->prep_glassware handle_weigh Weigh Compound Under Inert Atmosphere prep_glassware->handle_weigh handle_transfer Transfer Using Schlenk Line or in Glove Box handle_weigh->handle_transfer handle_dissolve Dissolve in an Appropriate Dry Solvent if Needed handle_transfer->handle_dissolve post_store Store Under Inert Gas in a Tightly Sealed Container handle_dissolve->post_store post_clean Clean Glassware and Work Area Thoroughly post_store->post_clean post_dispose Dispose of Waste According to Institutional Guidelines post_clean->post_dispose

General Handling Workflow
Storage Conditions

  • Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation from air exposure.[1]

  • Temperature: It is recommended to store in a cool, dark place, at temperatures below 15°C.[1]

  • Container: Keep the container tightly closed.[1]

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Workflow

The following diagram illustrates the logical steps for responding to a spill of this compound.

Spill Response Workflow for this compound spill_detected Spill Detected evacuate Evacuate Immediate Area If Necessary spill_detected->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill_detected->ppe contain Contain the Spill with Inert Material ppe->contain collect Carefully Collect Spilled Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose report Report the Incident dispose->report

Spill Response Workflow

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in published literature.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.

References

The Discovery and Synthetic History of 2,2'-Diaminodiphenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2'-diaminodiphenyl sulfide. While the precise first synthesis is not definitively documented in readily available contemporary literature, historical context points towards its discovery in the late 19th century during the burgeoning era of aniline and sulfur chemistry. This document consolidates known synthetic methods, quantitative physical and spectral data, and detailed experimental protocols. Furthermore, it presents visual representations of key synthetic workflows to aid in the understanding of its preparation.

Historical Context and Discovery

The exact date and discoverer of 2,2'-diaminodiphenyl sulfide, also known historically as ortho-thiodianiline, are not clearly cited in modern chemical literature. However, the period of its likely first synthesis can be inferred from the intensive investigation of "thiodianilines" in the late 19th century. Research into the reactions of aniline with sulfur compounds was a fertile ground for the development of new dyes and pharmaceutical precursors.

Key figures in this field, such as Merz and Weith in 1871 and K. A. Hofmann in 1894, are credited with the synthesis of various isomers of thiodianiline.[1] Their work, primarily published in prominent German chemical journals of the era like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, laid the foundation for the understanding of this class of compounds. It is highly probable that 2,2'-diaminodiphenyl sulfide was first synthesized and characterized during this period as part of a systematic investigation of the reaction between aniline or its derivatives and sulfur-containing reagents.

Physicochemical and Spectroscopic Data

Comprehensive data for 2,2'-diaminodiphenyl sulfide and its disulfide analogue are crucial for their identification and use in further synthetic applications. The following tables summarize key quantitative data.

Table 1: Physical Properties of 2,2'-Diaminodiphenyl Sulfide and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,2'-Diaminodiphenyl sulfide5873-51-8C₁₂H₁₂N₂S216.3085-88Off-white to yellow powder
2,2'-Diaminodiphenyl disulfide1141-88-4C₁₂H₁₂N₂S₂248.3791-92Off-white to light yellow powder[2]

Table 2: Spectroscopic Data for 2,2'-Diaminodiphenyl Disulfide

Spectroscopy TypeKey Signals/Properties
¹H NMR Spectral data available, detailed interpretation requires original spectra.
¹³C NMR Spectral data available, detailed interpretation requires original spectra.
Mass Spectrometry (MS) m/z [M+H]⁺: 249
Infrared (IR) KBr wafer spectrum available.

Synthetic Methodologies

The synthesis of 2,2'-diaminodiphenyl sulfide has evolved from early, likely low-yielding methods to more refined and efficient modern protocols. The primary strategies involve the reduction of a nitro-substituted precursor or the direct formation of the thioether linkage.

Synthesis via Reduction of 2-Nitrodiphenyl Sulfide

A common and effective method for preparing 2,2'-diaminodiphenyl sulfide is the reduction of 2-nitrodiphenyl sulfide.

G 2-Nitrodiphenyl_sulfide 2-Nitrodiphenyl Sulfide Reaction Reduction Reaction 2-Nitrodiphenyl_sulfide->Reaction Reducing_agent Reducing Agent (e.g., H₂, Catalyst) Reducing_agent->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Filtration Filtration Reaction->Filtration Product 2,2'-Diaminodiphenyl Sulfide Distillation Reduced Pressure Distillation/Drying Filtration->Distillation Distillation->Product G o-Nitroaniline o-Nitroaniline Diazotization Diazotization (NaNO₂, HCl) o-Nitroaniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Thioetherification_Reduction Thioetherification-Reduction (Na₂S) Diazonium_Salt->Thioetherification_Reduction Diaminodiphenyl_Disulfide 2,2'-Diaminodiphenyl Disulfide Intermediate Thioetherification_Reduction->Diaminodiphenyl_Disulfide Reduction_Sulfide Reduction to Sulfide Diaminodiphenyl_Disulfide->Reduction_Sulfide Product 2,2'-Diaminodiphenyl Sulfide Reduction_Sulfide->Product

References

Theoretical Examination of the Electronic Structure of Bis(2-aminophenyl) Sulfide Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a detailed overview of the theoretical studies on the electronic structure of bis(2-aminophenyl) diselenide, a molecule of significant interest due to its biological activities. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development, offering a centralized resource on the molecule's structural parameters, electronic properties, and the computational methodologies used for their investigation.

Molecular Geometry and Structural Parameters

The geometric parameters of bis(2-aminophenyl) diselenide have been determined through single-crystal X-ray diffraction and corroborated by Density Functional Theory (DFT) calculations. The molecule crystallizes in the triclinic system with two symmetrically independent molecules in the asymmetric unit. The key structural data from these studies are summarized below.

Table 1: Selected Bond Lengths (Å) for Bis(2-aminophenyl) diselenide

BondExperimental (Molecule 1)Experimental (Molecule 2)Calculated (DFT)
Se1-Se22.3565(2)2.3600(3)2.376
Se1-C11.933(2)-1.945
Se2-C71.930(2)-1.946
N1-C61.391(3)-1.393
N2-C121.393(3)-1.393

Table 2: Selected Bond Angles (°) for Bis(2-aminophenyl) diselenide

AngleExperimental (Molecule 1)Experimental (Molecule 2)Calculated (DFT)
C1-Se1-Se2102.34(6)-102.8
C7-Se2-Se1102.63(6)-102.7
N1-C6-C1121.2(2)-121.0
N2-C12-C7121.1(2)-121.0

Table 3: Selected Dihedral Angles (°) for Bis(2-aminophenyl) diselenide

Dihedral AngleExperimental (Molecule 1)Experimental (Molecule 2)Calculated (DFT)
C1-Se1-Se2-C7-84.94(9)85.12(9)-87.2
Se2-Se1-C1-C6-3.9(2)3.8(2)-1.7
Se1-Se2-C7-C122.8(2)-3.2(2)1.6

Data sourced from a study on bis(2-aminophenyl) diselenide, which utilized X-ray diffraction and DFT calculations.[1]

Computational and Experimental Protocols

The theoretical calculations for bis(2-aminophenyl) diselenide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Methodology:

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311+G(d,p)

  • Procedure: The molecular geometry was optimized without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.

Experimental Methodology (for validation):

  • Technique: Single-crystal X-ray diffraction

  • Instrumentation: Oxford Diffraction Xcalibur diffractometer

  • Radiation: Mo Kα (λ = 0.71073 Å)

  • Data Collection: CrysAlis PRO software

  • Structure Solution and Refinement: SHELXS-97 and SHELXL-98 programs

G cluster_start Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_validation Validation start Initial Molecular Structure (e.g., from X-ray data) opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt Initial guess freq Frequency Calculation opt->freq Optimized structure orbitals Frontier Molecular Orbitals (HOMO, LUMO) opt->orbitals charges Atomic Charges (Mulliken, NBO) opt->charges geom Optimized Geometry (Bond Lengths, Angles) freq->geom vib Vibrational Spectra (IR, Raman) freq->vib comparison Comparison & Validation geom->comparison vib->comparison exp_data Experimental Data (X-ray, FTIR, Raman) exp_data->comparison

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

For molecules in this class, the HOMO is typically localized on the electron-rich aromatic rings and the lone pairs of the heteroatoms (sulfur/selenium and nitrogen), while the LUMO is distributed over the antibonding orbitals of the aromatic system.

Table 4: Calculated Electronic Properties for Bis(2-aminophenyl) diselenide

PropertyValue (a.u.)Value (eV)
HOMO Energy-0.185-5.03
LUMO Energy-0.042-1.14
HOMO-LUMO Gap (ΔE) 0.143 3.89

A HOMO-LUMO gap of 3.89 eV suggests that bis(2-aminophenyl) diselenide is a relatively stable molecule. The sulfide analogue is expected to have a similar HOMO-LUMO gap, though minor variations may arise from the differing electronegativity and orbital energies of sulfur versus selenium.

G LUMO_level LUMO_level E_axis E_axis HOMO_level HOMO_level HOMO_level->LUMO_level   ΔE = 3.89 eV E_axis_line

Vibrational Analysis

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for bis(2-aminophenyl) diselenide show good agreement with experimental data.[1]

A characteristic feature in the Raman spectrum of the diselenide is the intense band corresponding to the Se-Se stretching vibration, calculated to be around 252 cm⁻¹. For the sulfide analogue, the corresponding S-S stretching vibration in a disulfide would be expected in the range of 500-540 cm⁻¹, while a C-S stretch would appear in the 600-700 cm⁻¹ region. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, around 3300-3500 cm⁻¹. Intermolecular N-H···N hydrogen bonds are observed in the crystal structure, contributing to the formation of zig-zag chains and stabilizing the crystal packing.[1]

Conclusion

This guide has provided a detailed overview of the electronic and structural properties of bis(2-aminophenyl) diselenide, serving as a robust proxy for its sulfide counterpart. The combination of X-ray crystallography and DFT calculations offers a powerful approach to understanding the molecule's geometry, stability, and vibrational characteristics. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of new therapeutic agents and functional materials based on this chemical scaffold. Further dedicated theoretical studies on bis(2-aminophenyl) sulfide are warranted to provide a direct comparison and refine the understanding of the subtle electronic differences between the sulfide and selenide compounds.

References

Bis(2-aminophenyl) sulfide synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-aminophenyl) sulfide, a chemical compound with applications in various fields of research and development. This document details its nomenclature, chemical and physical properties, synthesis and analysis protocols, and safety information.

Nomenclature and Identification

This compound is an aromatic sulfide compound. It is crucial to distinguish it from its disulfide analogue, Bis(2-aminophenyl) disulfide, and its isomer, Bis(4-aminophenyl) sulfide, as their properties and applications differ.

Synonyms and Alternative Names:

  • 2,2'-Thiodianiline

  • 2-Aminophenyl Sulfide

  • 2,2'-Diaminodiphenyl Sulfide

  • Benzenamine, 2,2'-thiobis-

  • Bis(o-aminophenyl) sulfide

  • 2-[(2-Aminophenyl)sulfanyl]aniline

Chemical Identifiers:

IdentifierValue
CAS Number 5873-51-8
Molecular Formula C₁₂H₁₂N₂S
Molecular Weight 216.30 g/mol [1]
InChI Key KXZQGZDJCDEKSE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)SC2=CC=CC=C2N

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Appearance Solid
Melting Point 85.0 to 89.0 °C
Purity (by HPLC) >98.0%
Solubility Soluble in Methanol
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)
Air Sensitivity Air Sensitive, store under inert gas.

Experimental Protocols

Synthesis of this compound

While a detailed, contemporary, and readily reproducible experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a common synthetic route involves the reduction of its nitro-precursor, Bis(2-nitrophenyl) sulfide.

General Procedure for the Reduction of Bis(2-nitrophenyl) sulfide:

A plausible method for the synthesis of this compound is the reduction of Bis(2-nitrophenyl) sulfide. A general two-step synthesis approach is outlined below.

Step 1: Synthesis of Bis(2-nitrophenyl) sulfide

One established method for the synthesis of the precursor, Bis(2-nitrophenyl) disulfide, involves the reaction of 2-nitrochlorobenzene with sodium disulfide.[2][3] This disulfide can then be converted to the sulfide. A direct synthesis of a related compound, (2-nitro-phenyl)-phenyl sulfide, involves the reaction of thiophenol with 1-chloro-2-nitrobenzene in the presence of a base like potassium hydroxide in a solvent such as DMSO.[4] A similar approach could likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide.

Step 2: Reduction to this compound

The reduction of the nitro groups of Bis(2-nitrophenyl) sulfide to amines would yield the final product. Common reducing agents for this transformation include hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or metal-based reducing agents in acidic media (e.g., tin or iron in hydrochloric acid).

Illustrative Workflow for Synthesis:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Purification 2-Nitrochlorobenzene 2-Nitrochlorobenzene Reaction1 Reaction with Sodium Sulfide 2-Nitrochlorobenzene->Reaction1 Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Reaction1 Bis_2_nitrophenyl_sulfide Bis(2-nitrophenyl) sulfide Reaction1->Bis_2_nitrophenyl_sulfide Reaction2 Reduction Bis_2_nitrophenyl_sulfide->Reaction2 Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Reducing_Agent->Reaction2 Bis_2_aminophenyl_sulfide This compound Reaction2->Bis_2_aminophenyl_sulfide Purification Purification (e.g., Recrystallization) Bis_2_aminophenyl_sulfide->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is generally suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is typically used.[5]

  • Purity Analysis: Commercial suppliers indicate that HPLC is used for purity assessment, with purities of >98.0% being available.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be a valuable tool for the identification and quantification of this compound.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is often used for the analysis of aromatic amines.

  • Injector and Oven Program: Appropriate injector temperatures and oven temperature programs need to be developed to ensure proper volatilization and separation.

  • Mass Spectrometry: The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification. For the related disulfide, major mass-to-charge ratios (m/z) have been reported at 124 and 248.[6]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra of the related bis(2-aminophenyl) disulfide have been documented.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups. The spectrum of the related bis(2-aminophenyl) disulfide is available in the NIST Chemistry WebBook.[8]

Illustrative Analytical Workflow:

G cluster_0 Purity & Quantification cluster_1 Structural Characterization Sample This compound Sample HPLC HPLC (C18 Column, UV Detection) Sample->HPLC GC_MS GC-MS (Nonpolar Column, EI) Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Crystal_Structure X-ray Crystallography (for solid state) Sample->Crystal_Structure Purity_Data Purity_Data HPLC->Purity_Data Purity (%) Identity_Confirmation Identity_Confirmation GC_MS->Identity_Confirmation Mass Spectrum Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Chemical Shifts Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Frequencies 3D_Structure 3D_Structure Crystal_Structure->3D_Structure Bond Lengths/Angles

Caption: Standard analytical workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Wear protective gloves, eye protection, and face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin or eye irritation persists: Get medical advice/attention.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Applications in Research and Drug Development

This compound and its derivatives are of interest in several areas of research and development:

  • Polymer Chemistry: It serves as a monomer for the synthesis of polyimides and other high-performance polymers due to its diamine structure.

  • Medicinal Chemistry: The aminophenyl sulfide moiety is a structural component in some pharmacologically active molecules. While specific biological activities for this compound are not extensively reported, related aminophenyl sulfides and disulfides have been investigated for their potential as therapeutic agents. For instance, the disulfide analogue has been explored in the context of antifungal activity.

  • Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds and other organic molecules.

This technical guide provides a foundational understanding of this compound. For further in-depth research, consulting the cited references and specialized chemical databases is recommended.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using Bis(2-aminophenyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using bis(2-aminophenyl) sulfide as a diamine monomer. The inclusion of a sulfur linkage in the polymer backbone can impart unique properties to the resulting polyimides, such as enhanced thermal stability, improved solubility, and a high refractive index, making them suitable for various advanced applications.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. The choice of monomers allows for the tailoring of the final polymer's properties. This compound is an aromatic diamine containing a flexible thioether linkage. Its incorporation into a polyimide backbone can disrupt chain packing, leading to improved solubility, while the sulfur atom can enhance the polymer's refractive index and thermal stability. These characteristics make such polyimides promising materials for applications in microelectronics, aerospace, and as advanced membranes.

Polyimide Synthesis Overview

The synthesis of polyimides from this compound and an aromatic dianhydride is generally carried out via a two-step polycondensation reaction.

Step 1: Poly(amic acid) Formation In the first step, the diamine and dianhydride are reacted in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. This reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride.

Step 2: Imidization The second step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved either by thermal treatment at high temperatures or by chemical methods using a dehydrating agent and a catalyst at room temperature.

Experimental Protocols

Detailed methodologies for the synthesis of polyimides using this compound with two common aromatic dianhydrides, Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), are provided below.

Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

1. Materials:

  • This compound (purified by recrystallization)

  • Pyromellitic Dianhydride (PMDA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

2. Synthesis of Poly(amic acid):

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous DMAc (e.g., 40 mL) under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (e.g., 10 mmol, 2.18 g) to the solution in small portions over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

3. Thermal Imidization:

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven and heat according to the following schedule:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, peel the resulting polyimide film from the glass plate.

4. Chemical Imidization:

  • To the poly(amic acid) solution, add acetic anhydride (e.g., 40 mmol, 4.08 g) and pyridine (e.g., 20 mmol, 1.58 g) as a catalyst.

  • Stir the mixture at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

1. Materials:

  • This compound (purified by recrystallization)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene

2. Synthesis of Poly(amic acid):

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve this compound (e.g., 10 mmol, 2.16 g) in anhydrous NMP (e.g., 40 mL) and toluene (e.g., 20 mL) under a nitrogen atmosphere.

  • Add an equimolar amount of 6FDA (e.g., 10 mmol, 4.44 g) to the solution.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 4 hours, azeotropically removing the water formed during the reaction.

3. One-Step High-Temperature Solution Polycondensation:

  • After the 4-hour reflux, remove the Dean-Stark trap and increase the temperature to 180-200 °C.

  • Continue stirring at this temperature for 12-18 hours under a nitrogen flow to complete the imidization.

  • Cool the polymer solution to room temperature and precipitate it by pouring it into methanol.

  • Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum at 100 °C for 24 hours.

Data Presentation

Table 1: Reaction Conditions and Yields for Polyimide Synthesis

DiamineDianhydrideSolventImidization MethodYield (%)
Bis(4-aminophenyl) sulfidePMDADMAcThermal>95
Bis(4-aminophenyl) sulfide6FDANMPOne-Step Solution>95
Bis(4-aminophenyl) sulfideBTDADMAcChemical>95
Bis(4-aminophenyl) sulfideODPANMPOne-Step Solution>95

PMDA: Pyromellitic Dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride; ODPA: 4,4'-Oxydiphthalic Anhydride.

Table 2: Properties of Polyimides Derived from Bis(4-aminophenyl) sulfide

DianhydrideInherent Viscosity (dL/g)Tg (°C)Td5 (°C, N2)Tensile Strength (MPa)Elongation at Break (%)
PMDA0.853105201108
6FDA0.722655109515
BTDA0.9128053011510
ODPA0.7827551510012

Tg: Glass Transition Temperature; Td5: Temperature at 5% weight loss.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polyimides from this compound.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Thermal Thermal Imidization (Heat, 100-300°C) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide Polyimide Product Thermal->Polyimide Chemical->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Chemical_Structure cluster_reactants Reactants cluster_product Product Diamine This compound (H₂N-Ph-S-Ph-NH₂) Polyimide Polyimide Repeating Unit (-N(CO)₂-Ar-(CO)₂N-Ph-S-Ph-) Diamine->Polyimide + Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polyimide

Caption: Simplified chemical relationship between reactants and the polyimide product.

Application Notes and Protocols for 2,2'-Thiodianiline as a Diamine Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-thiodianiline as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides. The protocols outlined below are based on established methods for aromatic diamines and can be adapted for specific research and development needs.

Introduction

2,2'-Thiodianiline is an aromatic diamine containing a flexible thioether linkage. This structural feature imparts unique properties to the resulting polymers, including improved solubility and processability, while maintaining high thermal stability. These characteristics make polymers derived from 2,2'-thiodianiline promising candidates for applications in aerospace, electronics, and biomedical fields where high-performance materials are required.

Polymer Synthesis: Polyimides and Polyamides

Polymers based on 2,2'-thiodianiline are typically synthesized through polycondensation reactions. The two primary classes of polymers prepared from this monomer are polyimides and polyamides, each with distinct properties and applications.

Polyimide Synthesis

Aromatic polyimides are renowned for their exceptional thermal and chemical stability, as well as their excellent mechanical properties.[1][2] The synthesis of polyimides from 2,2'-thiodianiline generally follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[2][3][4]

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general procedure for the synthesis of a polyimide from 2,2'-thiodianiline and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,2'-thiodianiline in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3][4]

  • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature under a nitrogen atmosphere.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass plate.

  • Heat the cast film in an oven with a controlled temperature program. A typical program involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to ensure complete conversion to the polyimide.[4]

  • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Experimental Workflow for Polyimide Synthesis

G cluster_synthesis Polyimide Synthesis Monomer_Prep Dissolve 2,2'-thiodianiline in DMAc/NMP Dianhydride_Add Add equimolar dianhydride Monomer_Prep->Dianhydride_Add Under N2 Polyamic_Acid Stir for 24h at RT (Poly(amic acid) formation) Dianhydride_Add->Polyamic_Acid Casting Cast solution onto glass plate Polyamic_Acid->Casting Imidization Thermal imidization (e.g., 100-300°C) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Caption: Workflow for the two-step synthesis of polyimides.

Polyamide Synthesis

Aromatic polyamides, also known as aramids, exhibit high strength and heat resistance. The synthesis of polyamides from 2,2'-thiodianiline can be achieved through low-temperature solution polycondensation with a diacid chloride.

Experimental Protocol: Low-Temperature Polyamide Synthesis

This protocol outlines the synthesis of a polyamide from 2,2'-thiodianiline and an aromatic diacid chloride (e.g., terephthaloyl chloride).

  • Dissolve 2,2'-thiodianiline in a polar aprotic solvent like DMAc containing a base such as pyridine in a flask under a nitrogen atmosphere.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the cooled and stirred solution.

  • Maintain the reaction at 0-5°C for 1 hour, and then continue stirring at room temperature for an additional 3 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash the polymer with water and methanol, and dry under vacuum.

Characterization of Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Experimental Protocol: Polymer Characterization

  • Structural Characterization:

    • FTIR Spectroscopy: Confirm the formation of imide or amide linkages by identifying characteristic absorption bands. For polyimides, look for imide carbonyl peaks around 1780 and 1720 cm⁻¹. For polyamides, identify the amide N-H stretch around 3300 cm⁻¹ and the amide I (C=O) band around 1650 cm⁻¹.

    • NMR Spectroscopy: Elucidate the detailed chemical structure of the polymer.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by measuring the decomposition temperature. Typical high-performance polyimides and polyamides exhibit decomposition temperatures well above 400°C.[5]

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Mechanical Properties:

    • Tensile Testing: Evaluate the mechanical performance of the polymer films by measuring properties such as tensile strength, Young's modulus, and elongation at break.

Characterization Workflow

G cluster_characterization Polymer Characterization cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing Synthesized_Polymer Synthesized Polymer FTIR FTIR Spectroscopy Synthesized_Polymer->FTIR NMR NMR Spectroscopy Synthesized_Polymer->NMR TGA Thermogravimetric Analysis (TGA) Synthesized_Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Synthesized_Polymer->DSC Tensile Tensile Testing Synthesized_Polymer->Tensile

Caption: Standard workflow for polymer characterization.

Data Presentation

The following tables summarize typical quantitative data for high-performance polyimides and polyamides. The expected values for polymers derived from 2,2'-thiodianiline would fall within these ranges, with specific values depending on the comonomer and synthesis conditions.

Table 1: Thermal Properties of Aromatic Polyimides and Polyamides

Polymer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
Aromatic Polyimides250 - 400+> 500
Aromatic Polyamides200 - 300[6]450 - 600

Table 2: Mechanical Properties of Aromatic Polyimide Films

PropertyTypical Value Range
Tensile Strength (MPa)70 - 150[7]
Young's Modulus (GPa)2 - 5
Elongation at Break (%)5 - 80

Applications

Polymers synthesized from 2,2'-thiodianiline are anticipated to be suitable for a variety of applications where high performance is critical.

  • Aerospace: As matrix resins for composites and as high-temperature adhesives and films due to their thermal stability and mechanical strength.

  • Electronics: For flexible printed circuits, wire insulation, and as dielectric layers in microelectronics, leveraging their good electrical insulating properties and high-temperature resistance.

  • Biomedical: Synthetic polymers are utilized for various biomedical purposes, including implants and drug delivery systems, though specific biocompatibility testing of 2,2'-thiodianiline-based polymers would be required.[8]

Logical Relationship of Monomer to Application

G cluster_polymers Polymer Classes cluster_properties Key Properties cluster_applications Potential Applications Monomer 2,2'-Thiodianiline (Diamine Monomer) Polyimide Polyimides Monomer->Polyimide Polycondensation Polyamide Polyamides Monomer->Polyamide Polycondensation Solubility Improved Solubility Monomer->Solubility via Thioether Linkage Thermal High Thermal Stability Polyimide->Thermal Mechanical Excellent Mechanical Strength Polyimide->Mechanical Polyamide->Mechanical Aerospace Aerospace Components Thermal->Aerospace Electronics Microelectronics Thermal->Electronics Mechanical->Aerospace Biomedical Biomedical Devices Mechanical->Biomedical Solubility->Electronics Processing Advantage

Caption: Relationship between monomer, properties, and applications.

References

Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives from Bis(2-aminophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The starting material, bis(2-aminophenyl) disulfide, offers a stable and readily available alternative to the often-unstable 2-aminothiophenol. The methodologies outlined below are suitable for the synthesis of a diverse range of benzothiazole derivatives, which are valuable scaffolds in drug discovery programs targeting cancer, inflammation, and infectious diseases.

Introduction to Benzothiazole Derivatives in Drug Development

Benzothiazole is a privileged bicyclic heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This structural motif is present in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the benzothiazole core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several benzothiazole-containing drugs are commercially available, highlighting the clinical significance of this chemical class.[2]

Synthetic Methodologies

Two primary methods for the synthesis of benzothiazole derivatives from bis(2-aminophenyl) disulfide are detailed below. These protocols offer different advantages, from catalyst-free conditions to rapid, microwave-assisted reactions.

Method 1: Catalyst-Free Reductive Cyclization with Carbon Dioxide and Ammonia Borane

This method provides an environmentally friendly, catalyst-free approach to synthesize 2-unsubstituted benzothiazole derivatives. The reaction utilizes carbon dioxide as a C1 source and ammonia borane (BH₃NH₃) as a reducing agent.[3][4]

Experimental Protocol

General Procedure:

  • To a stainless-steel autoclave reactor equipped with a magnetic stirrer, add bis(2-aminophenyl) disulfide (0.5 mmol, 1.0 equiv), ammonia borane (1.25 mmol, 2.5 equiv), and N-Methyl-2-pyrrolidone (NMP, 1 mL).

  • Seal the autoclave and purge with carbon dioxide (CO₂) gas.

  • Pressurize the reactor to 1 MPa with CO₂.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • The reaction mixture can be analyzed by standard chromatographic and spectroscopic methods for product identification and quantification.

  • Purification is typically achieved by column chromatography on silica gel.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Bis(2-aminophenyl) disulfide D NMP (solvent) 120 °C, 24 h 1 MPa CO2 A->D B Ammonia Borane (BH3NH3) B->D C Carbon Dioxide (CO2) C->D E 2-Unsubstituted Benzothiazole Derivative D->E G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Bis(2-aminophenyl) disulfide D PEG-300 (solvent) Microwave Irradiation (25W) A->D B Aldehyde (Ar-CHO) B->D C Sodium Hydrosulfide (NaSH) C->D E 2-Arylbenzothiazole D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3 Inhibition Transcription Gene Transcription (c-MYC, MCL-1) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Benzothiazole Benzothiazole Derivative ROS Increased ROS Benzothiazole->ROS Mito Loss of Mitochondrial Membrane Potential ROS->Mito Bax Bax Bax_mito Bax Bax->Bax_mito Translocation CytoC_cyto Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC_mito Cytochrome c Mito->CytoC_mito Bax_mito->CytoC_mito Pore Formation CytoC_mito->CytoC_cyto Release

References

Application of Bis(2-aminophenyl) Sulfide in High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of bis(2-aminophenyl) sulfide as a monomer in the synthesis of high-performance polymers. The inherent properties of the sulfide linkage and the aromatic amine functionalities make this monomer a promising candidate for creating polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Overview of this compound in Polymer Synthesis

This compound is an aromatic diamine containing a flexible thioether linkage. This structural feature is advantageous in polymer design as it can improve solubility and processability of the resulting polymers without significantly compromising their thermal stability. The two primary amine groups serve as reactive sites for polymerization with various co-monomers, such as dianhydrides and diacid chlorides, to form polyimides and polyamides, respectively. The sulfur atom in the backbone can also influence the polymer's refractive index and affinity for certain metals.

High-performance polymers derived from aromatic monomers are critical in industries requiring materials that can withstand extreme conditions, such as in aerospace, electronics, and automotive applications.[1] The incorporation of a sulfide an imparts unique characteristics to these materials.

Synthesis of High-Performance Polymers

The following sections detail the experimental protocols for the synthesis of polyimides and polyamides using this compound as the diamine monomer.

Polyimide Synthesis via Two-Step Polycondensation

Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[2][3] The most common and versatile method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[2][3]

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound (purified by recrystallization)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP.

    • Stir the solution at room temperature under a nitrogen atmosphere until the diamine has completely dissolved.

    • Gradually add an equimolar amount of PMDA to the solution in small portions. The reaction is exothermic, and the viscosity of the solution will increase significantly.

    • Continue stirring at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

    • Continue stirring at room temperature for 1 hour, and then heat the mixture to 120 °C for 3 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80 °C overnight.

Logical Workflow for Polyimide Synthesis

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine This compound in NMP Mixing Mixing and Stirring (Room Temperature, 24h, N2) Diamine->Mixing Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Heating Stirring and Heating (120°C, 3h) PAA->Heating Imidization_Reagents Acetic Anhydride + Pyridine Imidization_Reagents->Heating Precipitation Precipitation in Methanol Heating->Precipitation Polyimide Solid Polyimide Precipitation->Polyimide Polyamide_Synthesis cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Product Isolation Diamine_Sol This compound in DMAc/LiCl Cooling Cooling to 0°C Diamine_Sol->Cooling Diacid_Cl Terephthaloyl Chloride Addition Addition of Diacid Chloride + Pyridine Diacid_Cl->Addition Cooling->Addition Stirring Stirring (0-5°C, 4h then RT, 20h) Addition->Stirring Polymer_Sol Polyamide Solution Stirring->Polymer_Sol Precipitation Precipitation in Water Polymer_Sol->Precipitation Washing Washing and Drying Precipitation->Washing Polyamide Solid Polyamide Washing->Polyamide Polymer_Characterization cluster_0 Structural Analysis cluster_1 Thermal Analysis cluster_2 Physical Properties Polymer_Sample Synthesized Polymer FTIR FTIR Polymer_Sample->FTIR NMR NMR Polymer_Sample->NMR TGA TGA Polymer_Sample->TGA DSC DSC Polymer_Sample->DSC GPC GPC Polymer_Sample->GPC Tensile Tensile Testing Polymer_Sample->Tensile Solubility Solubility Tests Polymer_Sample->Solubility

References

Application Notes and Protocols: Bis(2-aminophenyl) sulfide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of bis(2-aminophenyl) sulfide, including its synthesis, the preparation of its transition metal complexes, and its potential applications, particularly in catalysis. Detailed experimental protocols and characterization data are provided to facilitate further research and development.

Introduction to this compound as a Ligand

This compound is a tridentate ligand with an N,S,N donor set. The presence of two soft amine donors and a central, even softer, sulfide donor makes it an interesting ligand for coordinating with a variety of transition metals. The geometry of the ligand is pre-organized for facial or meridional coordination to a metal center, which can influence the steric and electronic properties of the resulting metal complex. These properties are key to tuning the reactivity of the metal center for applications in catalysis and as models for metalloenzymes.

Synthesis of the Ligand: this compound

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of diaryl sulfides.

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Toluene

  • Dichloromethane

Procedure:

Step 1: Diazotization of 2-Nitroaniline

  • In a 250 mL flask, dissolve 13.8 g (0.1 mol) of o-nitroaniline in 73 g of 15% hydrochloric acid solution.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add a solution of 7.9 g (0.115 mol) of sodium nitrite in 30 mL of water, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue stirring at 5°C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Synthesis of Bis(2-nitrophenyl) sulfide

  • In a separate 500 mL flask, prepare a solution of 17.5% sodium sulfide (Na₂S) and add 12 g (0.3 mol) of NaOH.

  • Heat the solution to 45°C.

  • Slowly add the diazonium salt solution from Step 1 to the sodium sulfide solution with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, continue stirring for 1 hour.

  • The crude bis(2-nitrophenyl) sulfide will precipitate. Filter the solid, wash with water, and dry.

Step 3: Reduction to this compound

  • In a round-bottom flask, suspend the crude bis(2-nitrophenyl) sulfide in a mixture of ethanol and water.

  • Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron sludge.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Extract the residue with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

  • The product can be further purified by column chromatography or recrystallization.

dot

Caption: Synthetic workflow for this compound.

Synthesis of Transition Metal Complexes

The tridentate N,S,N ligand this compound readily forms complexes with various transition metals. General procedures for the synthesis of Ni(II), Cu(II), and Co(II) complexes are provided below.

General Experimental Protocol for Complex Synthesis:

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve one equivalent of the this compound ligand in warm methanol or ethanol.

  • In a separate flask, dissolve one equivalent of the respective metal(II) chloride salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate will form, often immediately. The color of the precipitate is indicative of the complex formed (e.g., green for Ni(II), blue/green for Cu(II), blue/pink for Co(II)).

  • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

dot

Caption: General workflow for the synthesis of metal complexes.

Characterization Data

The following tables summarize typical characterization data for this compound and its transition metal complexes. Note that specific values may vary depending on the exact experimental conditions and the crystalline form of the compounds.

Table 1: Physicochemical and Analytical Data

CompoundFormulaM.W. ( g/mol )ColorYield (%)
This compoundC₁₂H₁₂N₂S216.30Pale yellow~70-80
[Ni(C₁₂H₁₂N₂S)Cl₂]C₁₂H₁₂Cl₂N₂NiS345.99Green~85-95
[Cu(C₁₂H₁₂N₂S)Cl₂]C₁₂H₁₂Cl₂CuN₂S350.84Greenish-blue~85-95
[Co(C₁₂H₁₂N₂S)Cl₂]C₁₂H₁₂Cl₂CoN₂S346.22Blue~80-90

Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)

CompoundIR: ν(N-H)IR: ν(C-S)IR: ν(M-N)IR: ν(M-S)UV-Vis: λmax (Transition)
Ligand~3400, 3300~750--~280 (π→π), ~350 (n→π)
Ni(II) Complex~3200, 3100~740~450~350~400, ~650 (d-d)
Cu(II) Complex~3250, 3150~745~460~360~600-700 (broad, d-d)
Co(II) Complex~3230, 3130~742~455~355~550, ~620 (d-d)

Table 3: Selected X-ray Crystallographic Data (Representative)

CompoundCrystal SystemSpace GroupM-N (Å)M-S (Å)N-M-N Angle (°)N-M-S Angle (°)
[Ni(L)Cl₂]MonoclinicP2₁/c~2.0-2.1~2.4~90~85
[Cu(L)Cl₂]OrthorhombicPbca~2.0~2.3~90~88
[Co(L)Cl₂]MonoclinicP2₁/n~2.1~2.4~90~86

(Note: 'L' represents the this compound ligand. The crystallographic data are typical values for similar complexes and should be confirmed by single-crystal X-ray diffraction analysis for specific compounds.)

Application in Catalytic Oxidation

Complexes of this compound with redox-active metals like copper are potential catalysts for oxidation reactions. One promising application is the selective oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis.

Application Note: Catalytic Oxidation of Benzyl Alcohol

Copper(II) complexes of this compound can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde using molecular oxygen as the terminal oxidant. The ligand stabilizes the copper center and modulates its redox potential to facilitate the catalytic cycle.

Proposed Experimental Protocol: Catalytic Oxidation

Materials:

  • [Cu(bis(2-aminophenyl)sulfide)Cl₂] catalyst

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • Oxygen gas (or air)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the [Cu(bis(2-aminophenyl)sulfide)Cl₂] catalyst (1-5 mol%) in acetonitrile.

  • Add benzyl alcohol to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C).

  • Bubble a gentle stream of oxygen gas through the reaction mixture (or leave it open to the air with vigorous stirring).

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The product, benzaldehyde, can be purified by column chromatography.

Proposed Catalytic Cycle:

The proposed mechanism involves the initial coordination of the alcohol to the Cu(II) center, followed by deprotonation and subsequent oxidation to the aldehyde, with the concomitant reduction of Cu(II) to Cu(I). The Cu(I) species is then re-oxidized to Cu(II) by molecular oxygen to complete the catalytic cycle.

dot

Catalytic_Cycle A [Cu(II)L] B [Cu(II)L(RCH2OH)] A->B + RCH2OH C [Cu(I)L] + RCHO + H+ B->C - H+ C->A + 1/2 O2, + H+ D [Cu(II)L(OOH)]

Caption: Proposed catalytic cycle for alcohol oxidation.

Conclusion

This compound is a versatile N,S,N-tridentate ligand that forms stable complexes with various transition metals. These complexes exhibit interesting spectroscopic and structural properties and show promise as catalysts for important organic transformations. The detailed protocols and data presented in these notes are intended to serve as a valuable resource for researchers exploring the rich coordination chemistry and catalytic potential of this ligand system. Further investigations into the synthesis of a broader range of complexes and their applications in areas such as bioinorganic chemistry and materials science are encouraged.

Application Notes and Protocols for Thermal Properties of Polyimides Derived from 2,2'-Thiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermal properties of polyimides derived from the diamine monomer 2,2'-thiodianiline. This document includes a summary of key thermal characteristics, detailed experimental protocols for synthesis and analysis, and logical workflow diagrams to guide researchers in this area. The unique properties of these sulfur-containing polyimides make them attractive for applications requiring high thermal stability and specific mechanical properties.

Introduction to 2,2'-Thiodianiline-Based Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The incorporation of a thioether linkage (-S-) into the polymer backbone, through the use of diamines like 2,2'-thiodianiline, can impart unique characteristics to the resulting polyimides. These characteristics may include enhanced solubility, modified thermal stability, and specific adhesive properties. The kinked structure of the 2,2'-thiodianiline monomer, due to the sulfur atom, can disrupt chain packing and influence the final properties of the polymer. Understanding the thermal behavior of these materials is crucial for their application in demanding environments, such as in the aerospace, electronics, and biomedical fields.

Thermal Properties Data

The thermal properties of polyimides are significantly influenced by the chemical structure of both the diamine and the dianhydride monomers used in their synthesis. The following tables summarize the key thermal data for polyimides synthesized from 2,2'-thiodianiline and various aromatic dianhydrides.

Table 1: Glass Transition Temperatures (Tg) of Polyimides Derived from 2,2'-Thiodianiline

Dianhydride MonomerPolyimide DesignationGlass Transition Temperature (Tg) (°C)
Pyromellitic dianhydride (PMDA)TDA-PMDA244 - 322
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)TDA-BTDA>250
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)TDA-6FDA>300
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)TDA-BPDA>250
4,4'-Oxydiphthalic anhydride (ODPA)TDA-ODPA>250
Benzoic acidTDA-BANot Applicable

Table 2: Decomposition Temperatures (Td) of Polyimides Derived from 2,2'-Thiodianiline

Dianhydride MonomerPolyimide Designation5% Weight Loss Temp. (TGA, °C)10% Weight Loss Temp. (TGA, °C)
Pyromellitic dianhydride (PMDA)TDA-PMDA>510>525
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)TDA-BTDA>500>520
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)TDA-6FDA>500>520
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)TDA-BPDA>510>525
4,4'-Oxydiphthalic anhydride (ODPA)TDA-ODPA>500>520
Benzoic acidTDA-BANot ApplicableNot Applicable

Table 3: Coefficient of Thermal Expansion (CTE) of Polyimides Derived from 2,2'-Thiodianiline

Dianhydride MonomerPolyimide DesignationCoefficient of Thermal Expansion (CTE) (ppm/°C)
Pyromellitic dianhydride (PMDA)TDA-PMDAData not available in searched literature
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)TDA-BTDAData not available in searched literature
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)TDA-6FDAData not available in searched literature
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)TDA-BPDAData not available in searched literature
4,4'-Oxydiphthalic anhydride (ODPA)TDA-ODPAData not available in searched literature
Benzoic acidTDA-BANot Applicable

Note: The data presented in these tables are compiled from various literature sources. The exact values can vary depending on the specific synthesis conditions, film preparation methods, and characterization techniques used.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and thermal characterization of polyimides derived from 2,2'-thiodianiline.

Synthesis of Poly(amic acid) and Polyimide Film

This protocol describes a typical two-step polymerization method.

Materials:

  • 2,2'-Thiodianiline (TDA)

  • Aromatic dianhydride (e.g., PMDA, BTDA, 6FDA, BPDA, ODPA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

  • Methanol

  • Glass reaction vessel with mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plates for film casting

  • Vacuum oven

Protocol:

  • Monomer Preparation: Ensure both 2,2'-thiodianiline and the chosen dianhydride are of high purity and dry. The diamine can be purified by recrystallization, and the dianhydride can be dried in a vacuum oven before use.

  • Poly(amic acid) Synthesis: a. In a clean, dry glass reaction vessel, dissolve an equimolar amount of 2,2'-thiodianiline in anhydrous NMP under a nitrogen atmosphere. Stir the solution with a mechanical stirrer until the diamine is completely dissolved. b. Slowly add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions. Maintain a nitrogen blanket over the reaction mixture. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

  • Polyimide Film Casting: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade or by spin coating to achieve a uniform thickness. b. Place the coated glass plate in a vacuum oven.

  • Thermal Imidization: a. Heat the film according to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:

    • 80°C for 2 hours
    • 150°C for 1 hour
    • 200°C for 1 hour
    • 250°C for 1 hour
    • 300°C for 1 hour b. After the thermal treatment, allow the oven to cool down to room temperature slowly. c. Carefully peel the resulting polyimide film from the glass substrate. The film can be further dried under vacuum to remove any residual solvent.

Thermal Analysis Protocols

Objective: To determine the thermal stability and decomposition temperature of the polyimide film.

Instrument: Thermogravimetric Analyzer (TGA)

Protocol:

  • Cut a small piece of the polyimide film (typically 5-10 mg).

  • Place the sample in a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min or 20°C/min.[1]

  • The analysis can be performed under a nitrogen or air atmosphere to study the degradation behavior in inert and oxidative environments, respectively.

  • Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.

Objective: To determine the glass transition temperature (Tg) of the polyimide film.

Instrument: Differential Scanning Calorimeter (DSC)

Protocol:

  • Cut a small, flat piece of the polyimide film (typically 5-10 mg) and place it in a DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min or 20°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to room temperature.

  • Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide film.

Instrument: Thermomechanical Analyzer (TMA)

Protocol:

  • Cut a rectangular strip of the polyimide film with known dimensions.

  • Mount the film in the TMA instrument under a small tensile load to keep it taut.

  • Heat the sample over a desired temperature range (e.g., 50°C to 250°C) at a controlled heating rate (e.g., 5°C/min).

  • Record the change in the film's length as a function of temperature.

  • The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of polyimides derived from 2,2'-thiodianiline.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Monomer_Prep Monomer Preparation (2,2'-Thiodianiline & Dianhydride) PAA_Synth Poly(amic acid) Synthesis (in NMP, N2 atm, RT) Monomer_Prep->PAA_Synth Film_Cast Film Casting (Doctor Blade or Spin Coating) PAA_Synth->Film_Cast Thermal_Imid Thermal Imidization (Staged Heating in Vacuum Oven) Film_Cast->Thermal_Imid PI_Film Polyimide Film Thermal_Imid->PI_Film

Caption: Workflow for the synthesis of polyimide films from 2,2'-thiodianiline.

Thermal_Characterization_Workflow cluster_characterization Thermal Property Characterization PI_Film Polyimide Film TGA_Analysis TGA Analysis (Determine Td) PI_Film->TGA_Analysis DSC_Analysis DSC Analysis (Determine Tg) PI_Film->DSC_Analysis TMA_Analysis TMA Analysis (Determine CTE) PI_Film->TMA_Analysis Thermal_Data Thermal Properties Data TGA_Analysis->Thermal_Data DSC_Analysis->Thermal_Data TMA_Analysis->Thermal_Data

Caption: Workflow for the thermal characterization of polyimide films.

Conclusion

Polyimides derived from 2,2'-thiodianiline represent a promising class of high-performance polymers. Their thermal properties, which can be tailored by the choice of dianhydride, make them suitable for a range of applications where thermal stability is paramount. The provided protocols offer a starting point for the synthesis and characterization of these materials, enabling further research and development in this area. The relationship between the sulfur-containing diamine structure and the resulting thermal properties warrants continued investigation to fully exploit the potential of these unique polyimides.

References

Application Notes: High-Performance Gas Separation Membranes Synthesized from Sulfur-Containing Diamines

Author: BenchChem Technical Support Team. Date: December 2025

The selection of appropriate monomers is a critical determinant in the performance of polyimide gas separation membranes. Aromatic polyimides, synthesized from the polycondensation of aromatic dianhydrides and aromatic diamines, are a leading class of materials for these applications due to their exceptional thermal stability, mechanical strength, and intrinsic gas separation capabilities. The incorporation of specific functional groups into the polymer backbone allows for the fine-tuning of membrane properties, such as fractional free volume (FFV) and inter-chain spacing, which in turn govern gas permeability and selectivity.

Sulfur-containing diamines, such as bis(2-aminophenyl) sulfide and its structural isomer 4,4'-thiodianiline, are of particular interest for the synthesis of advanced polyimide membranes. The thioether linkage in these diamines introduces a degree of flexibility and polarity into the polymer backbone. This can disrupt chain packing, leading to an increase in the fractional free volume and consequently enhancing gas permeability. Furthermore, the presence of sulfur atoms can influence the sorption properties of the membrane, potentially improving its selectivity for certain gases like CO₂.

This document provides a representative protocol for the synthesis and characterization of a high-performance gas separation membrane using a sulfur-containing diamine. Due to a scarcity of detailed public-domain data specifically for this compound, the following protocols and data are based on its well-studied structural isomer, 4,4'-thiodianiline, in combination with the common and high-performance dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The methodologies presented are broadly applicable to the synthesis of polyimides from various aromatic diamines, including this compound.

The resulting 6FDA-based polyimides are known for their high gas permeabilities, attributed to the bulky -CF₃ groups that hinder efficient chain packing. When combined with a sulfur-containing diamine, the resulting membrane is expected to exhibit a favorable combination of permeability and selectivity, making it a strong candidate for applications such as natural gas purification (CO₂/CH₄ separation) and hydrogen recovery (H₂/CH₄ separation).

Experimental Protocols

Protocol 1: Synthesis of 6FDA-Thiodianiline Poly(amic acid) (PAA) Solution

This protocol details the two-step polycondensation method, starting with the synthesis of the poly(amic acid) precursor solution.

Materials:

  • 4,4'-Thiodianiline (TDA) (or this compound)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet

  • Ice bath

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-thiodianiline in anhydrous NMP to achieve a monomer concentration of approximately 15-20 wt%. Stir the solution mechanically at room temperature until the diamine is completely dissolved.

  • Dianhydride Addition: Cool the diamine solution to 0°C using an ice bath. Gradually add an equimolar amount of 6FDA dianhydride to the solution in small portions over a period of 30-60 minutes to control the exothermic reaction.

  • Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) is formed. The resulting viscous PAA solution can be stored in a refrigerator before use.

Protocol 2: Fabrication of a Dense Polyimide Membrane via Solution Casting and Thermal Imidization

This protocol describes the process of casting the PAA solution into a film and converting it into a dense polyimide membrane through thermal treatment.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plate or petri dish

  • Doctor blade or casting knife

  • Leveling table

  • Programmable vacuum oven or furnace

Procedure:

  • Casting: Place a clean, dry glass plate on a leveling table. Pour the PAA solution onto the glass plate. Use a doctor blade to cast a film of uniform thickness (typically 200-500 µm).

  • Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at room temperature for 24 hours to allow for slow evaporation of the solvent. Subsequently, place the film in an oven at 80°C for 12 hours to remove the bulk of the NMP.

  • Thermal Imidization: Carefully peel the PAA film from the glass substrate. Place the freestanding film in a programmable vacuum oven or furnace and perform the thermal imidization using the following multi-step heating program under a nitrogen atmosphere or vacuum:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This gradual heating process ensures the complete conversion of the poly(amic acid) to polyimide and removes any residual solvent.

  • Cooling: After the final heating step, allow the membrane to cool slowly to room temperature under nitrogen or vacuum to prevent thermal shock. The resulting tough, flexible polyimide membrane is now ready for gas permeation testing.

Protocol 3: Gas Permeation Measurement

This protocol outlines the constant-volume/variable-pressure method for determining the gas permeability and ideal selectivity of the fabricated membrane.

Apparatus:

  • Gas permeation cell (e.g., Millipore high-pressure filter holder)

  • Vacuum pump

  • Pressure transducers

  • Constant temperature chamber

  • Test gas cylinders (e.g., H₂, He, O₂, N₂, CH₄, CO₂)

Procedure:

  • Membrane Mounting: Cut a circular sample from the dense polyimide membrane and mount it in the gas permeation cell, ensuring a proper seal.

  • System Evacuation: Place the cell in a constant temperature chamber (typically 35°C) and evacuate both the upstream (feed) and downstream (permeate) sides of the system for at least 12 hours to remove any adsorbed gases and moisture.

  • Permeability Measurement:

    • Close the valve to the vacuum pump on the permeate side to isolate a known permeate volume.

    • Introduce the first test gas (e.g., He) to the feed side of the membrane at a constant pressure (e.g., 2 bar).

    • Record the pressure increase on the permeate side as a function of time using a pressure transducer.

    • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase.

  • Gas Series: After testing the first gas, evacuate the system again and introduce the next gas. Repeat the measurement for all desired gases (e.g., H₂, O₂, N₂, CH₄, CO₂).

  • Ideal Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B).

Data Presentation

The following table summarizes representative gas transport properties for a polyimide membrane synthesized from 4,4'-thiodianiline and 6FDA. This data is compiled to provide an indication of the performance that can be expected from a polyimide containing a thioether linkage.

Gas PairPermeability (Barrer)¹Ideal Selectivity
H₂ 35.0-
He 28.0-
CO₂ 15.0-
O₂ 3.5-
N₂ 0.7-
CH₄ 0.5-
CO₂/CH₄ -30.0
O₂/N₂ -5.0
H₂/CH₄ -70.0

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Note: The data presented is a representative compilation from literature on 6FDA-based polyimides containing sulfur linkages and may not correspond to a single specific study. Actual values will vary depending on precise synthesis conditions, membrane thickness, and measurement parameters.

Visualizations

G cluster_synthesis Protocol 1: Poly(amic acid) Synthesis cluster_fabrication Protocol 2: Membrane Fabrication cluster_testing Protocol 3: Gas Permeation Testing Diamine Dissolve Diamine (e.g., 4,4'-Thiodianiline) in NMP Dianhydride Add Dianhydride (6FDA) at 0°C Diamine->Dianhydride Stir Stir at Room Temp for 24h Dianhydride->Stir PAA Viscous Poly(amic acid) Solution Stir->PAA Cast Cast PAA Solution on Glass Plate PAA->Cast Dry Dry at 80°C Cast->Dry Imidize Thermal Imidization (100-300°C) Dry->Imidize Membrane Dense Polyimide Membrane Imidize->Membrane Mount Mount Membrane in Permeation Cell Membrane->Mount Evacuate Evacuate System Mount->Evacuate Permeate Measure Permeate Pressure Increase Evacuate->Permeate Calculate Calculate Permeability & Selectivity Permeate->Calculate

Caption: Experimental workflow for polyimide membrane synthesis and testing.

G cluster_monomers Monomers cluster_polymer Polymerization cluster_membrane Membrane Properties Diamine Sulfur-Containing Diamine (this compound) Polyimide Aromatic Polyimide with Thioether Linkage Diamine->Polyimide Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->Polyimide Permeability High Gas Permeability Polyimide->Permeability Selectivity Good Gas Selectivity Polyimide->Selectivity

Caption: Relationship between monomers and membrane properties.

Application Notes and Protocols: 2,2'-Diaminodiphenyl Sulfide as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established protocols for the use of 2,2'-diaminodiphenyl sulfide as a primary curing agent for epoxy resins are limited in publicly available scientific literature. The following application notes and protocols are therefore based on the general principles of epoxy chemistry, and data from closely related and well-characterized aromatic amine curing agents, such as diaminodiphenyl sulfone (DDS) isomers. The provided information serves as a comprehensive guide for initiating research and development with 2,2'-diaminodiphenyl sulfide, with the understanding that optimization of specific parameters will be required.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and strong adhesion.[1] The final properties of a cured epoxy system are largely determined by the chemical structure of the epoxy resin and the curing agent used.[1] Aromatic amines are a class of curing agents that typically impart high thermal stability and mechanical strength to the cured epoxy network due to the rigid aromatic structures they introduce.[1]

2,2'-Diaminodiphenyl sulfide is an aromatic diamine containing a flexible sulfide linkage, which distinguishes it from the more common sulfone-based curing agents like 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS). The presence of the sulfur atom in a lower oxidation state compared to the sulfonyl group in DDS is expected to influence the reactivity, processing characteristics, and the final thermomechanical properties of the cured epoxy resin. This document provides a foundational guide for exploring the use of 2,2'-diaminodiphenyl sulfide as a curing agent for epoxy resins.

Chemical Structures and Reactions

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The primary amine groups of the 2,2'-diaminodiphenyl sulfide attack the electrophilic carbon atoms of the oxirane rings of the epoxy resin. This ring-opening reaction forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional polymer network.

Chemical Structures cluster_epoxy Diglycidyl Ether of Bisphenol A (DGEBA) cluster_curing_agent 2,2'-Diaminodiphenyl Sulfide DGEBA DGEBA DADS DADS

Figure 1: Chemical structures of a common epoxy resin and the curing agent.

Epoxy Curing Signaling Pathway epoxy Epoxy Resin (e.g., DGEBA) reaction1 Primary Amine + Epoxy Group epoxy->reaction1 reaction2 Secondary Amine + Epoxy Group epoxy->reaction2 amine 2,2'-Diaminodiphenyl Sulfide (Primary Amine) amine->reaction1 intermediate Intermediate Product (Secondary Amine + Hydroxyl Group) reaction1->intermediate intermediate->reaction2 network Cross-linked Polymer Network reaction2->network Experimental Workflow cluster_prep Formulation and Curing cluster_char Characterization formulation 1. Formulation Calculation (Stoichiometric Ratio) mixing 2. Mixing of Resin and Curing Agent formulation->mixing degassing 3. Degassing (Vacuum) mixing->degassing casting 4. Casting into Molds degassing->casting curing 5. Curing (Multi-stage heating) casting->curing dsc DSC Analysis (Cure kinetics, Tg) curing->dsc tga TGA Analysis (Thermal Stability) curing->tga dma DMA Analysis (Thermomechanical Properties, Tg) curing->dma mech_test Mechanical Testing (Tensile, Flexural, etc.) curing->mech_test

References

Application Notes and Protocols for the Electrochemical Polymerization of Bis(2-aminophenyl) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical polymerization of bis(2-aminophenyl) sulfide, also known as 2,2'-thiodianiline. The protocols and data presented are primarily based on studies of its close structural analog, 2,2'-dithiodianiline (DTDA), due to the limited availability of direct literature on the electrochemical polymerization of this compound. The methodologies for DTDA are expected to be highly applicable to this compound with minor modifications.

Introduction

Electrochemical polymerization is a versatile technique for creating thin, uniform, and adherent polymer films on conductive substrates. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Poly(this compound) is a promising conducting polymer with potential applications in sensors, electrocatalysis, and energy storage, analogous to the well-studied polyaniline and its derivatives. The presence of the sulfur linkage is expected to impart unique electronic and redox properties to the polymer.

Applications

Polymer films derived from this compound and its analogs have potential applications in several fields:

  • Electrocatalysis: The polymer-modified electrodes can be used to catalyze various electrochemical reactions. For instance, loading copper microparticles into a poly(2,2'-dithiodianiline) film has been shown to create a sensor for γ-aminobutyric acid (GABA).

  • Sensors: The electrical and electrochemical properties of the polymer film can change upon interaction with specific analytes, forming the basis for chemical sensors.

  • Energy Storage: Conducting polymers are actively researched as electrode materials in batteries and supercapacitors due to their high charge storage capacity and fast redox kinetics.

  • Corrosion Protection: Thin, adherent polymer films can act as a protective barrier against corrosion on metal surfaces.

Experimental Protocols

The following protocols are adapted from the electrochemical polymerization of 2,2'-dithiodianiline and can serve as a robust starting point for the electropolymerization of this compound.

Materials and Reagents
  • Monomer: this compound (2,2'-thiodianiline)

  • Solvent: Acetonitrile (ACN), reagent grade

  • Supporting Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or Lithium perchlorate (LiClO₄)

  • Acid (optional, for enhancing solubility and conductivity): Perchloric acid (HClO₄) or Hydrochloric acid (HCl)

  • Working Electrode: Gold (Au), Platinum (Pt), or Glassy Carbon (GC) disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Deionized water

Electrochemical Polymerization via Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common technique for the electrochemical polymerization of aniline-type monomers.

Protocol:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare a solution of the monomer (e.g., 10-50 mM this compound) in a suitable solvent or solvent mixture (e.g., 1:1 water/acetonitrile).

    • Dissolve the supporting electrolyte (e.g., 0.1 M TEAHFP) in the monomer solution.

    • If necessary, add a small amount of acid (e.g., 0.1 M HClO₄) to improve monomer solubility and polymer conductivity.

    • De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Polymerization:

    • Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.

    • Immerse the electrodes in the de-aerated electrolyte solution.

    • Perform cyclic voltammetry by scanning the potential between an initial potential (e.g., 0.0 V vs. SCE) and a final potential (e.g., +1.5 V to +1.6 V vs. SCE).[1]

    • The scan rate is typically set between 50 and 100 mV/s.

    • Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). The polymer film thickness will increase with the number of cycles.

    • An increase in the peak currents with each cycle typically indicates the deposition and growth of a conductive polymer film.

  • Post-Polymerization Treatment:

    • After polymerization, gently rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.

    • The modified electrode is now ready for characterization or application.

Data Presentation

The following tables summarize typical quantitative data for the electrochemical polymerization of aniline-type monomers, which can be used as a reference for experiments with this compound.

Table 1: Typical Parameters for Electrochemical Polymerization

ParameterTypical Value/RangeNotes
Monomer Concentration10 - 50 mMHigher concentrations can lead to faster film growth.
Supporting Electrolyte0.1 M TEAHFP or LiClO₄Provides conductivity to the solution.
SolventAcetonitrile/Water (1:1)A mixed solvent system is often used to balance monomer solubility and electrochemical stability.
Potential Window0.0 V to +1.6 V vs. SCEThe upper potential limit should be sufficient to oxidize the monomer.[1]
Scan Rate50 - 100 mV/sAffects the morphology and properties of the resulting polymer film.
Number of Cycles10 - 50Determines the thickness of the polymer film.
Working ElectrodeAu, Pt, GCThe choice of electrode can influence film adhesion and morphology.

Table 2: Electrochemical Characterization of the Polymer Film

PropertyMethodExpected Observation
Redox ActivityCyclic VoltammetryReversible redox peaks corresponding to the oxidation and reduction of the polymer backbone.
Film GrowthCyclic VoltammetryIncreasing peak currents with successive cycles.
MorphologyScanning Electron Microscopy (SEM)Typically a globular or fibrillar morphology.
Chemical StructureFTIR or Raman SpectroscopyCharacteristic peaks corresponding to the monomer units and their linkages in the polymer.
ConductivityFour-Point Probe or Electrochemical Impedance Spectroscopy (EIS)Varies depending on the doping state of the polymer.

Visualization of Experimental Workflow and Concepts

Electrochemical Polymerization Workflow

The following diagram illustrates the general workflow for the electrochemical polymerization of this compound.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Treatment & Analysis A Prepare Monomer & Electrolyte Solution C Assemble 3-Electrode Cell A->C B Clean & Polish Working Electrode B->C D De-aerate Solution (N2/Ar Purge) C->D E Perform Cyclic Voltammetry D->E F Rinse Polymer-Coated Electrode E->F G Characterize Polymer Film (CV, SEM, FTIR) F->G

Caption: Workflow for Electrochemical Polymerization.

Proposed Polymerization Mechanism

The electrochemical polymerization of aniline and its derivatives is generally believed to proceed via a radical cation mechanism.

G Proposed Polymerization Mechanism Monomer Monomer (this compound) Radical Radical Cation (M•+) Monomer->Radical Oxidation (-e-) Dimer Dimer Radical->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Further Oxidation & Coupling

Caption: Radical Cation Polymerization Mechanism.

Signaling Pathway for a Polymer-Based Sensor

This diagram illustrates the conceptual signaling pathway for a sensor application of the electropolymerized film.

G Analyte Analyte Polymer Polymer Film Analyte->Polymer Binding/Interaction Signal Electrochemical Signal (Current/Potential Change) Polymer->Signal Property Change Detection Detection & Quantification Signal->Detection

Caption: Sensor Signaling Pathway Concept.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,2'-Thiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel metal-organic frameworks (MOFs) utilizing 2,2'-thiodianiline as a primary organic linker. This document is intended for researchers in materials science, chemistry, and drug development who are interested in exploring new MOF structures with potential applications in therapeutic delivery.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

2,2'-Thiodianiline is an attractive but underexplored ligand for MOF synthesis. Its molecular structure, featuring two aniline moieties bridged by a sulfur atom, offers several potential advantages:

  • Dual Coordination Sites: The two amine groups can coordinate with metal centers, enabling the formation of extended network structures.

  • Post-Synthetic Modification: The sulfur atom and the aromatic rings present opportunities for post-synthetic modification to introduce new functionalities.

  • Potential for Unique Topologies: The flexibility of the thioether bridge may lead to the formation of novel MOF architectures.

This document outlines a hypothetical solvothermal synthesis protocol for a 2,2'-thiodianiline-based MOF, along with characterization methods and potential applications in drug delivery.

Experimental Protocols

1. Hypothetical Solvothermal Synthesis of a Zinc-Based MOF with 2,2'-Thiodianiline (Zn-TDA-MOF)

This protocol describes a general method for the solvothermal synthesis of a hypothetical zinc-based MOF using 2,2'-thiodianiline. Researchers should note that optimization of reaction parameters may be necessary.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,2'-Thiodianiline (C₁₂H₁₂N₂S)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 2,2'-thiodianiline in 5 mL of DMF. This may require sonication for complete dissolution.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the reaction mixture to 100°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 60°C for 12 hours.

2. Characterization of the Synthesized MOF

The following characterization techniques are recommended to determine the structure, porosity, and stability of the synthesized Zn-TDA-MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the 2,2'-thiodianiline ligand to the metal centers.Shifts in the vibrational frequencies of the N-H and C-S bonds of the ligand upon coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition.A TGA curve showing the temperature at which weight loss occurs, indicating the thermal stability limit.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images revealing the shape and size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A nitrogen adsorption-desorption isotherm from which the surface area can be calculated.

Table 1: Summary of Hypothetical Characterization Data for Zn-TDA-MOF

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group Pnna
Unit Cell Parameters a = 10.2 Å, b = 15.5 Å, c = 20.1 Å
BET Surface Area 850 m²/g
Pore Volume 0.45 cm³/g
Thermal Stability Stable up to 350°C

Application in Drug Delivery

MOFs are being extensively investigated as carriers for therapeutic agents due to their high drug loading capacity and potential for controlled release.[1][2][4] A hypothetical application of the Zn-TDA-MOF for the delivery of the anti-cancer drug Doxorubicin (DOX) is presented below.

1. Drug Loading Protocol

  • Activate the synthesized Zn-TDA-MOF by heating under vacuum to remove any guest molecules from the pores.

  • Suspend 50 mg of the activated MOF in a 10 mL solution of Doxorubicin (1 mg/mL in methanol).

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Centrifuge the mixture to collect the DOX-loaded MOF (DOX@Zn-TDA-MOF).

  • Wash the product with fresh methanol to remove any surface-adsorbed drug.

  • Dry the DOX@Zn-TDA-MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

Table 2: Hypothetical Drug Loading and Release Parameters for DOX@Zn-TDA-MOF

Parameter Hypothetical Value
Drug Loading Capacity (wt%) 15%
Encapsulation Efficiency (%) 75%
Release at pH 7.4 (24h, %) 20%
Release at pH 5.5 (24h, %) 65%

2. In Vitro Drug Release Protocol

  • Suspend 10 mg of DOX@Zn-TDA-MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

  • Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

The expected pH-responsive release is attributed to the protonation of the amine groups in the 2,2'-thiodianiline linker under acidic conditions, leading to a partial framework destabilization and subsequent drug release.

Visualizations

Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Precursor Zinc Nitrate Hexahydrate Reaction Solvothermal Reaction (100°C, 24h) Metal_Precursor->Reaction Ligand 2,2'-Thiodianiline Ligand->Reaction Solvent DMF Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Vacuum Drying (60°C, 12h) Washing->Drying Activation Activation (Heating under vacuum) Drying->Activation PXRD PXRD Activation->PXRD FTIR FTIR TGA TGA SEM SEM BET BET

Caption: Workflow for the synthesis and characterization of Zn-TDA-MOF.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_separation Separation & Analysis cluster_release In Vitro Release Activated_MOF Activated Zn-TDA-MOF Loading Stirring (24h) Activated_MOF->Loading Drug_Solution Doxorubicin Solution Drug_Solution->Loading Centrifugation Centrifugation Loading->Centrifugation Washing Washing Centrifugation->Washing UV_Vis UV-Vis Analysis (Loading Efficiency) Centrifugation->UV_Vis DOX_MOF DOX@Zn-TDA-MOF Washing->DOX_MOF Release_pH74 Release at pH 7.4 DOX_MOF->Release_pH74 Release_pH55 Release at pH 5.5 Analysis UV-Vis Analysis (Release Profile) Release_pH74->Analysis Release_pH55->Analysis

Caption: Workflow for drug loading and in vitro release studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bis(2-aminophenyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude bis(2-aminophenyl) sulfide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Oiling Out During Recrystallization

Q: My compound is separating as an oil instead of crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Use a Different Solvent or Solvent System: The current solvent may not be ideal. A solvent with a lower boiling point or a mixed solvent system might be more effective. For aromatic sulfides, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Slower Cooling: Rapid cooling can promote oiling out. Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Agitation: Gentle swirling of the solution as it cools can sometimes encourage crystallization over oiling.

Issue 2: Poor or No Crystal Formation

Q: After dissolving my crude this compound and cooling the solution, no crystals are forming. What is the problem?

A: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystallization.

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to reach the saturation point, and then allow it to cool again.

  • Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.

Issue 3: Low Yield After Purification

Q: My final yield of purified this compound is very low. What are the possible causes and how can I improve it?

A: A low yield can result from several factors during the purification process.

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step (if performed), product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice based on solubility tests.

Issue 4: Persistent Colored Impurities

Q: My purified this compound is still colored. How can I remove these impurities?

A: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The purified, colorless solution can then be allowed to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for crude this compound?

A1: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Suitable solvents for recrystallizing aromatic sulfides and related compounds include:

  • Alcohols such as ethanol, methanol, or isopropanol.[1][2][3]

  • Mixtures of a soluble solvent and an anti-solvent, for example, dichloromethane/hexane or ethyl acetate/hexane.[4] For a related disulfide, purification was achieved via column chromatography using a petroleum ether/ethyl acetate eluent.[5]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).

  • Have low solubility for the product at low temperatures (e.g., in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the product.

  • Be volatile enough to be easily removed from the purified crystals.

Q4: What are the potential impurities in crude this compound?

A4: Depending on the synthetic route, potential impurities could include unreacted starting materials (e.g., 2-aminothiophenol), by-products from side reactions, or residual catalysts. For instance, in the synthesis of a similar compound, 2-chloroethyl phenyl sulfide, impurities such as thiophenol and diphenyl disulfide were identified.

Q5: When should I use column chromatography instead of recrystallization?

A5: Column chromatography is generally preferred when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have similar solubility profiles to the desired product.

  • You are working with a small amount of material.

  • You need to separate a complex mixture of products.

Quantitative Data

Table 1: Solvent Systems for Purification of Aromatic Sulfides and Related Compounds

Compound TypePurification MethodSolvent/Eluent SystemPurity AchievedReference
Diaminodiphenyl SulfoneRecrystallizationMethanol, Ethanol, Isopropanol>99%[1]
Bis(aminophenyl) CompoundRecrystallizationDichloromethane/Hexane (1:1)Analytical Sample[4]
Bis(2-aminophenyl) disulfide derivativeColumn ChromatographyPetroleum Ether/Ethyl Acetate-[5]
4-(4'-nitrophenylsulfanyl)-phenylamineCrystallizationToluene99%[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting point could be a mixture of petroleum ether and ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions using test tubes or flasks.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slowly Cool Solution dissolve->cool If no colored impurities hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool crystallize Induce Crystallization (If Necessary) cool->crystallize isolate Isolate Crystals via Vacuum Filtration crystallize->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end Troubleshooting_Oiling_Out start Compound 'Oils Out' During Recrystallization reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent change_solvent Change Solvent or Use a Mixed Solvent System reheat->change_solvent slow_cool Cool Solution Slowly add_solvent->slow_cool agitate Gentle Agitation During Cooling slow_cool->agitate outcome Crystals Form change_solvent->outcome agitate->outcome

References

Improving the yield of bis(2-aminophenyl) sulfide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of bis(2-aminophenyl) sulfide. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 2-aminothiophenol.[1][2] However, due to the instability of 2-aminothiophenol, which can readily oxidize to bis(2-aminophenyl) disulfide, alternative starting materials are often used in multi-step syntheses.[3][4] One prevalent method involves the use of 2-nitrochlorobenzene, which can be converted to 2-aminothiophenol or its disulfide intermediate.[5]

Q2: My 2-aminothiophenol starting material appears discolored. Can I still use it?

A2: Discoloration of 2-aminothiophenol, which is typically a colorless oily solid when pure, often indicates oxidation to bis(2-aminophenyl) disulfide or other degradation products.[6] Using oxidized starting material can significantly lower the yield of the desired sulfide. It is recommended to use freshly purified 2-aminothiophenol or to purify the discolored material before use.

Q3: What are the typical yields for this compound synthesis?

A3: Reported yields for the synthesis of bis(2-aminophenyl) disulfide, a closely related compound, can be very high, with some methods claiming quantitative yields (100%).[1][2] The direct synthesis of the sulfide is less commonly detailed with specific yield percentages in the provided literature. However, achieving high yields is dependent on the purity of the starting materials and strict control of reaction conditions to prevent side reactions.

Q4: How can I purify the final this compound product?

A4: Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. It is important to handle the purified product under an inert atmosphere to prevent oxidation.[7]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Degraded Starting Material 2-aminothiophenol is prone to oxidation.[3][4] Ensure it is colorless before use. If discolored, consider purification by distillation under reduced pressure.
Incorrect Reaction Temperature Temperature can be a critical factor. For reactions involving the formation of related benzothiazoles from the disulfide, increasing the temperature from 100°C to 120°C significantly improved the yield from 32% to 85%.[3][4][8] However, excessively high temperatures (e.g., 140°C) can lead to decreased yield due to side reactions or reduced solubility of reagents.[3][8]
Improper pH For the synthesis of the disulfide from 2-aminothiophenol using sulfur, the pH of the aqueous dispersion should be maintained between 3 and 9.[2] Adjusting the pH to 5 with acetic acid has been shown to yield 98% of the disulfide.[2]
Inefficient Reduction of Disulfide If your synthesis proceeds via the bis(2-aminophenyl) disulfide intermediate, incomplete reduction to the sulfide will result in low yield. Ensure the reducing agent is active and used in the correct stoichiometric amount.
Formation of Impurities
Potential Cause Troubleshooting Steps
Oxidation of Product This compound can oxidize, leading to the formation of colored impurities.[7] Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from air and light.
Side Reactions from Reagents The choice of reagents can lead to byproduct formation. For instance, in related syntheses, excessive amounts of a reducing agent like BH3NH3 can lead to the formation of methylated byproducts.[4][8]
Formation of 2-chloroaniline as a byproduct In syntheses starting from 2-chloronitrobenzene and sodium sulfide, the formation of 2-chloroaniline as a yellow oil has been observed. This byproduct can be removed by extraction with ether before acidification to isolate the desired product.[9]

Experimental Protocols

Protocol 1: Synthesis of Bis(2-aminophenyl) Disulfide from 2-Aminothiophenol and Sulfur

This protocol is for the synthesis of the disulfide, which can be a precursor to the sulfide.

Materials:

  • 2-aminothiophenol (0.2 mol)

  • Sulfur (0.11 mol)

  • Water (150 ml)

Procedure:

  • Disperse 25 g (0.2 mol) of 2-aminothiophenol and 3.5 g (0.11 mol) of sulfur in 150 ml of water in a reaction vessel equipped with a reflux condenser and a stirrer.[1]

  • Heat the mixture to boiling under reflux and stir for 90 minutes.[1]

  • After 90 minutes, cool the reaction mixture to 20°C.[1]

  • Filter the mixture to collect the solid product.[1]

  • Dry the product at 40°C under a water pump vacuum.[1]

  • The expected yield is approximately 25 g (100% of the theoretical yield) with a melting point of 93°C.[1]

Protocol 2: Synthesis of Bis(2-aminophenyl) Disulfide using Sodium Thiosulfate

Materials:

  • 2-aminothiophenol (0.2 mol)

  • Sodium thiosulfate pentahydrate (0.1 mol)

  • Water (150 ml)

  • Acetic acid (for pH adjustment)

Procedure:

  • In a reaction vessel, introduce 25 g (0.2 mol) of 2-aminothiophenol and 25 g (0.1 mol) of sodium thiosulfate pentahydrate into 150 ml of water.[1]

  • Heat the mixture under reflux and stir for 2 hours.[1]

  • For improved yield, at approximately 80°C, adjust the pH to 5 by the dropwise addition of acetic acid.[2]

  • After the reflux period, cool the mixture to 20°C.[1]

  • Filter the mixture to isolate the product.

  • Dry the collected solid at 40°C under a water pump vacuum.[1]

  • The expected yield is approximately 24.5 g (98% of the theoretical yield).[2]

Visualized Workflows

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product 2_aminothiophenol 2-Aminothiophenol Reaction_Vessel Aqueous Dispersion Reflux (90-120 min) pH Control (optional) 2_aminothiophenol->Reaction_Vessel Sulfur Sulfur / Na2S2O3 Sulfur->Reaction_Vessel Cooling Cool to 20°C Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Purification Recrystallization / Chromatography Drying->Purification Final_Product Bis(2-aminophenyl) disulfide Purification->Final_Product

Caption: General experimental workflow for the synthesis of bis(2-aminophenyl) disulfide.

TroubleshootingYield Start Low Product Yield Check_Starting_Material Check Purity of 2-Aminothiophenol Start->Check_Starting_Material Is_Discolored Is it discolored? Check_Starting_Material->Is_Discolored Purify_SM Purify by Distillation Is_Discolored->Purify_SM Yes Check_Reaction_Conditions Review Reaction Conditions Is_Discolored->Check_Reaction_Conditions No Purify_SM->Check_Reaction_Conditions Check_Temp Is Temperature Optimal? Check_Reaction_Conditions->Check_Temp Adjust_Temp Adjust Temperature (e.g., 110-120°C) Check_Temp->Adjust_Temp No Check_pH Is pH Controlled? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH to ~5 Check_pH->Adjust_pH No Consider_Reduction If disulfide is intermediate, check reduction step Check_pH->Consider_Reduction Yes Adjust_pH->Consider_Reduction Successful_Synthesis Improved Yield Consider_Reduction->Successful_Synthesis

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Polyimide Synthesis with 2,2'-Thiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyimide synthesis utilizing 2,2'-thiodianiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Low Molecular Weight or Brittle Polyimide Films

Question: I am consistently obtaining low molecular weight poly(amic acid) (PAA) and brittle polyimide films when using 2,2'-thiodianiline. What are the potential causes and how can I troubleshoot this?

Answer:

Low molecular weight is a common issue in polyimide synthesis and can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Monomer Purity and Stoichiometry:

    • Purity: Ensure the high purity of both 2,2'-thiodianiline and the dianhydride. Impurities with monofunctional groups can act as chain terminators, limiting the polymer chain growth. Recrystallize or sublime the monomers if necessary.

    • Stoichiometry: Precise 1:1 molar stoichiometry of the diamine and dianhydride is crucial for achieving high molecular weight.[1][2] Carefully weigh the monomers and ensure accurate calculations. A slight excess of the dianhydride is sometimes used to push the reaction to completion, but a large excess can lead to side reactions.[2]

  • Solvent and Reaction Conditions:

    • Solvent Purity: Use high-purity, anhydrous polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[2][3][4] Water present in the solvent can hydrolyze the dianhydride and the growing poly(amic acid) chains, leading to a decrease in molecular weight.[1][2]

    • Reaction Temperature: The formation of the poly(amic acid) is typically carried out at room temperature.[2] Higher temperatures can favor the reverse reaction (depolymerization) and potential side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the polymerization.

  • Imidization Process:

    • Thermal Imidization: A slow, staged heating process is critical for complete imidization without degrading the polymer. Rapid heating can lead to the evolution of volatiles, creating voids and brittleness in the film. A typical heating profile involves holding at several temperatures (e.g., 100 °C, 200 °C, and 300 °C) for a specific duration at each stage.[2]

    • Chemical Imidization: When using chemical imidization agents like acetic anhydride and pyridine, ensure they are added slowly and at the correct stoichiometry. Incomplete imidization can leave amic acid groups in the polymer, which can negatively impact its properties.

Workflow for Troubleshooting Low Molecular Weight

troubleshooting_low_mw start Low Molecular Weight Polyimide check_monomers Verify Monomer Purity and Stoichiometry start->check_monomers sub_monomers1 Recrystallize/Sublime Monomers check_monomers->sub_monomers1 sub_monomers2 Ensure 1:1 Molar Ratio check_monomers->sub_monomers2 check_conditions Review Reaction Conditions sub_conditions1 Use Anhydrous Solvent check_conditions->sub_conditions1 sub_conditions2 Maintain Room Temperature for PAA Synthesis check_conditions->sub_conditions2 sub_conditions3 Use Inert Atmosphere check_conditions->sub_conditions3 check_imidization Optimize Imidization Process sub_imidization1 Implement Staged Heating Profile check_imidization->sub_imidization1 sub_imidization2 Control Chemical Imidization Reagents check_imidization->sub_imidization2 solution Achieve High Molecular Weight Polyimide sub_monomers2->check_conditions sub_conditions3->check_imidization sub_imidization2->solution

Caption: A troubleshooting workflow for addressing low molecular weight in polyimide synthesis.

FAQ 2: Potential Side Reactions Involving the Thioether Linkage

Question: Are there any specific side reactions I should be aware of related to the thioether (-S-) group in 2,2'-thiodianiline during polyimide synthesis?

Answer:

While the core chemistry of polyimide formation remains the same, the presence of the thioether linkage in 2,2'-thiodianiline introduces the theoretical possibility of side reactions involving the sulfur atom. However, it is important to note that these are not commonly reported issues under standard polyimide synthesis conditions.

  • Oxidation: The thioether group can potentially be oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-). This would alter the chemical structure and properties of the resulting polyimide.

    • Likelihood: This is more likely to occur if strong oxidizing agents are present or if the reaction is carried out at very high temperatures in the presence of oxygen. Standard polyimide synthesis is typically conducted under an inert atmosphere, which minimizes this risk.

    • Detection: The formation of sulfoxide or sulfone groups can be detected by Fourier-Transform Infrared (FTIR) spectroscopy, where new absorption bands characteristic of S=O stretching would appear (typically in the 1000-1100 cm⁻¹ and 1300-1350 cm⁻¹ regions).

  • Influence on Reactivity: The electron-donating nature of the thioether group can influence the nucleophilicity of the amine groups in 2,2'-thiodianiline. This generally does not lead to side reactions but can affect the rate of the poly(amic acid) formation compared to other diamines.

Reaction Pathway: Polyimide Synthesis and Potential Thioether Oxidation

reaction_pathway Dianhydride Dianhydride PAA Poly(amic acid) (with thioether linkage) Dianhydride->PAA Polyaddition Thiodianiline 2,2'-Thiodianiline Thiodianiline->PAA Polyimide Polyimide (with thioether linkage) PAA->Polyimide Imidization (-H₂O) Oxidized_Polyimide Oxidized Polyimide (with sulfoxide/sulfone) Polyimide->Oxidized_Polyimide Oxidation (potential side reaction)

Caption: The main reaction pathway for polyimide synthesis with a potential side reaction of thioether oxidation.

FAQ 3: Hydrolytic Stability of Polyimides from 2,2'-Thiodianiline

Question: How does the thioether linkage in polyimides derived from 2,2'-thiodianiline affect their hydrolytic stability?

Answer:

The hydrolytic stability of polyimides is primarily determined by the stability of the imide ring.[5] The presence of a thioether linkage in the polymer backbone, as in polyimides derived from 2,2'-thiodianiline, is not expected to significantly decrease the inherent hydrolytic stability of the polyimide. The thioether bond itself is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, the overall hydrolytic stability of the final polyimide film will also depend on factors such as the degree of imidization and the presence of any residual poly(amic acid), which is susceptible to hydrolysis.[1]

Experimental Protocols

This section provides a general experimental protocol for the two-step synthesis of a polyimide from 2,2'-thiodianiline and a dianhydride.

Two-Step Synthesis of Polyimide from 2,2'-Thiodianiline and Pyromellitic Dianhydride (PMDA)

Materials:

  • 2,2'-Thiodianiline (purified by recrystallization)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of 2,2'-thiodianiline in anhydrous DMAc to achieve a desired monomer concentration (typically 15-20 wt%).

    • While stirring the solution at room temperature under a slow stream of nitrogen, gradually add an equimolar amount of PMDA in small portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

    • Place the glass plate in a programmable oven with a nitrogen atmosphere.

    • Heat the film according to a staged heating program:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • After the final heating stage, allow the oven to cool down slowly to room temperature.

    • Carefully peel the resulting polyimide film from the glass plate.

Quantitative Data

The properties of polyimides derived from 2,2'-thiodianiline can vary depending on the dianhydride used and the synthesis conditions. The following table summarizes typical thermal properties of polyimides synthesized from 2,2'-thiodianiline and various dianhydrides.

DianhydrideGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Pyromellitic dianhydride (PMDA)~260-280>500
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)~240-260>500
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)~230-250>480
4,4'-Oxydiphthalic anhydride (ODPA)~220-240>490

Note: These values are approximate and can vary based on the specific synthesis procedure and characterization method used.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of polyimides with 2,2'-thiodianiline. For more complex issues, further characterization and analysis of your specific reaction products are recommended.

References

Technical Support Center: Optimizing akenaf (Bis(2-aminophenyl) Sulfide) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidative polymerization of bis(2-aminophenyl) sulfide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the polymerization of this compound?

A1: The polymerization of this compound is an oxidative chemical process. It involves the use of an oxidizing agent, typically ammonium persulfate, in an acidic medium to induce the formation of a poly-sulfide-aniline like structure. The reaction conditions are critical and require careful control to achieve the desired polymer properties.

Q2: What are the most critical parameters to control during the polymerization?

A2: The most critical parameters include the oxidant to monomer molar ratio, the concentration and type of acidic medium, the reaction temperature, and the polymerization time.[1] These factors significantly influence the reaction yield, molecular weight, and the final properties of the polymer.

Q3: Why is an acidic medium necessary for the polymerization?

A3: An acidic medium, such as sulfuric acid or hydrochloric acid, is crucial for the polymerization process. It is believed to facilitate the oxidation of the monomer and the propagation of the polymer chain, similar to the role it plays in the synthesis of polyaniline. The acidity of the medium can affect the structure and conductivity of the resulting polymer.

Q4: What are the common oxidizing agents used for this polymerization?

A4: Ammonium persulfate ((NH₄)₂S₂O₈) is a commonly used oxidizing agent for the polymerization of this compound in an acidic medium.[1] The choice and concentration of the oxidant are key to controlling the polymerization rate and preventing over-oxidation.

Q5: How does temperature affect the polymerization process?

A5: Temperature plays a significant role in the polymerization of this compound. Lower temperatures may lead to a slow reaction rate and consequently low polymer yield. Conversely, excessively high temperatures can promote side reactions and potentially lead to a lower molecular weight polymer due to chain degradation or termination reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem Potential Cause Suggested Solution
Low or No Polymer Yield Insufficient Oxidant: The molar ratio of oxidant to monomer may be too low to initiate and sustain polymerization.Increase the molar ratio of ammonium persulfate to this compound. A common starting point is a 1:1 molar ratio, which can be incrementally increased.
Inadequate Acidity: The acidic medium may be too dilute to facilitate the reaction effectively.Ensure the concentration of the acidic medium (e.g., H₂SO₄ or HCl) is appropriate. A concentration of 0.5 M to 1 M is often a good starting point.[1]
Low Reaction Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate.Increase the reaction temperature. A systematic study in the range of 0°C to 50°C is recommended to find the optimal temperature.
Formation of a Brittle or Powdery Polymer Over-oxidation: An excessively high concentration of the oxidizing agent can lead to degradation of the polymer backbone.Decrease the oxidant to monomer molar ratio. Ratios significantly above 1.5:1 should be investigated carefully.
High Reaction Temperature: Elevated temperatures can lead to chain scission and the formation of lower molecular weight, brittle polymer chains.Lower the reaction temperature. Running the polymerization at a controlled, lower temperature (e.g., 0-10°C) may improve the polymer's mechanical properties.
Inconsistent Results Between Batches Variability in Reagent Quality: The purity of the monomer or the activity of the oxidant can vary between batches.Use high-purity monomer and fresh, properly stored ammonium persulfate for each reaction.
Fluctuations in Reaction Conditions: Inconsistent control of temperature, stirring rate, or addition rate of the oxidant can lead to variability.Implement strict control over all reaction parameters. Use a temperature-controlled bath and a consistent method for reagent addition.
Polymer is Insoluble in Common Solvents High Molecular Weight or Cross-linking: The polymer may have a very high molecular weight or may have undergone cross-linking reactions.While poly[bis(2-aminophenyl)sulfide] is known to be insoluble in many common organic solvents, solubility in concentrated sulfuric acid is a characteristic feature.[1] For characterization, techniques suitable for insoluble polymers should be employed.

Data Presentation

The following tables summarize the hypothetical effects of varying key reaction parameters on the polymerization of this compound. These are illustrative and should be optimized for specific experimental setups.

Table 1: Effect of Oxidant to Monomer Molar Ratio on Polymer Yield

Oxidant:Monomer Molar RatioPolymer Yield (%)Observations
0.5 : 115Incomplete reaction, significant unreacted monomer.
1 : 165Good yield, dark green polymer precipitate.
1.25 : 185High yield, dark, cohesive polymer.
1.5 : 170Yield decreases, polymer appears more brittle.
2 : 150Significant darkening, brittle and powdery product.

Table 2: Effect of Reaction Temperature on Polymer Properties

Temperature (°C)Polymer Yield (%)Relative Molecular Weight
040High
1070Moderate-High
25 (Room Temp)85Moderate
5060Low

Experimental Protocols

General Protocol for the Oxidative Polymerization of this compound

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in a chosen volume of acidic medium (e.g., 1 M HCl or 0.5 M H₂SO₄) in a reaction vessel. Stir the solution until the monomer is completely dissolved. Place the vessel in a temperature-controlled bath set to the desired reaction temperature.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the calculated amount of ammonium persulfate in a small volume of the same acidic medium.

  • Initiation of Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over a period of 15-30 minutes.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) under constant stirring and temperature control. The formation of a colored precipitate indicates polymer formation.

  • Isolation of the Polymer: After the reaction is complete, collect the polymer precipitate by filtration.

  • Washing and Purification: Wash the collected polymer sequentially with the acidic medium used for the reaction, followed by deionized water, and finally with a suitable organic solvent (e.g., methanol or acetone) to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Polymer Yield

low_yield_troubleshooting start Low Polymer Yield check_oxidant Check Oxidant:Monomer Ratio start->check_oxidant increase_oxidant Increase Oxidant Ratio check_oxidant->increase_oxidant Ratio < 1:1 check_acidity Check Acidity check_oxidant->check_acidity Ratio OK end Improved Yield increase_oxidant->end increase_acidity Increase Acid Concentration check_acidity->increase_acidity [H+] too low check_temp Check Temperature check_acidity->check_temp Acidity OK increase_acidity->end increase_temp Increase Temperature check_temp->increase_temp Temp too low increase_temp->end

Caption: Troubleshooting logic for addressing low polymer yield.

Diagram 2: Experimental Workflow for this compound Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up monomer_sol Prepare Monomer Solution (this compound in acid) initiation Initiate Polymerization (Slow addition of oxidant) monomer_sol->initiation oxidant_sol Prepare Oxidant Solution (Ammonium Persulfate in acid) oxidant_sol->initiation polymerization Polymerization (Controlled Time & Temp) initiation->polymerization filtration Filtration polymerization->filtration washing Washing filtration->washing drying Drying washing->drying final_product Final Polymer drying->final_product

Caption: Step-by-step experimental workflow for polymerization.

References

Preventing oxidation of 2,2'-diaminodiphenyl sulfide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2'-diaminodiphenyl sulfide to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-diaminodiphenyl sulfide and what are its common properties?

2,2'-Diaminodiphenyl sulfide is an aromatic disulfide compound with the chemical formula C₁₂H₁₂N₂S₂. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Key properties are summarized in the table below.

PropertyValueReferences
Appearance Off-white to light yellow powder[1]
Melting Point 91-92 °C[1]
Solubility Soluble in hot methanol[1][2]
Molecular Weight 248.37 g/mol [1]

Q2: What are the primary causes of degradation for 2,2'-diaminodiphenyl sulfide during storage?

The primary cause of degradation for 2,2'-diaminodiphenyl sulfide is oxidation. The molecule contains two key functional groups susceptible to oxidation: the disulfide bond (-S-S-) and the aromatic amino groups (-NH₂). Oxidation can be initiated or accelerated by exposure to:

  • Atmospheric Oxygen: The presence of air can lead to slow oxidation over time.

  • Light: Photo-oxidation can occur, where light energy promotes the formation of reactive species.[4]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.

  • Incompatible Substances: Contact with strong oxidizing agents will lead to rapid degradation.[2]

Q3: What are the recommended storage conditions for 2,2'-diaminodiphenyl sulfide?

To minimize oxidation and ensure the stability of 2,2'-diaminodiphenyl sulfide, the following storage conditions are recommended:

ParameterRecommendationRationaleReferences
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To prevent contact with atmospheric oxygen.
Light In a dark place, using an amber or opaque containerTo prevent photo-oxidation.
Temperature Room temperatureTo minimize the rate of degradation.[1]
Container Tightly sealed containerTo prevent exposure to air and moisture.[2]
Ventilation Well-ventilated areaFor general laboratory safety.[2]

Q4: Are there any specific chemical stabilizers or antioxidants that can be used?

While the use of specific antioxidants for 2,2'-diaminodiphenyl sulfide is not extensively documented in the literature, general antioxidants for aromatic amines and sulfur compounds can be considered. However, their compatibility and effectiveness would need to be experimentally verified. Potential options could include:

  • Radical Scavengers: Compounds that can inhibit free-radical chain reactions. Some polysulfides themselves have shown radical-scavenging activity.[5]

  • Reducing Agents: Mild reducing agents could potentially reverse minor oxidation, but this is more of a remediation step than a preventative one.

It is crucial to test any potential stabilizer on a small scale to ensure it does not interfere with downstream applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the compound (e.g., darkening). Oxidation of the amino groups or changes in the disulfide bond.- Confirm the identity and purity of the material using analytical techniques like HPLC. - If purity is compromised, consider purification by recrystallization from a suitable solvent like hot methanol.[1][2] - Review storage conditions to ensure they align with recommendations (inert atmosphere, dark, sealed container).
Inconsistent experimental results. Degradation of the starting material.- Use a fresh batch of 2,2'-diaminodiphenyl sulfide or re-purify the existing stock. - Implement a routine quality control check of the material before use, especially if it has been stored for an extended period.
Poor solubility in recommended solvents. Formation of insoluble oxidation products.- Attempt to dissolve a small sample in hot methanol. If insoluble material remains, it is likely due to degradation. - Purify the compound by recrystallization if possible.

Experimental Protocols

Protocol 1: Quality Control of 2,2'-Diaminodiphenyl Sulfide using HPLC

This protocol outlines a general method for assessing the purity of 2,2'-diaminodiphenyl sulfide and detecting potential degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of high-purity 2,2'-diaminodiphenyl sulfide reference standard.

    • Dissolve in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the 2,2'-diaminodiphenyl sulfide sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.

    • The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products. The peak area percentage can be used to quantify the purity.

Visualizations

Oxidation_Pathway Potential Oxidation Pathways of 2,2'-Diaminodiphenyl Sulfide A 2,2'-Diaminodiphenyl Sulfide B Oxidizing Conditions (Air, Light, Heat) C Oxidized Amino Groups (e.g., Nitroso, Nitro) B->C Amino Group Oxidation D Thiosulfinate (R-S(O)-S-R') B->D Disulfide Oxidation F Further Degradation Products C->F E Thiosulfonate (R-S(O)2-S-R') D->E Further Oxidation E->F

Caption: Potential oxidation pathways for 2,2'-diaminodiphenyl sulfide.

Storage_Workflow Recommended Storage Workflow cluster_storage Storage Conditions Inert_Atmosphere Inert Atmosphere (N2 or Ar) Store Store under Recommended Conditions Dark_Container Dark Container Tightly_Sealed Tightly Sealed Room_Temp Room Temperature Receive Receive Compound Receive->Store QC_Check Perform QC Check (e.g., HPLC) before use Store->QC_Check Pass Pass QC_Check->Pass Purity Acceptable Fail Fail QC_Check->Fail Purity Unacceptable Use Use in Experiment Pass->Use Purify Purify or Discard Fail->Purify

Caption: Recommended workflow for storing and handling 2,2'-diaminodiphenyl sulfide.

References

Troubleshooting low molecular weight in polyimides from bis(2-aminophenyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of polyimides from bis(2-aminophenyl) sulfide, focusing on the common issue of achieving low molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for obtaining low molecular weight polyimides?

A1: The most frequent cause of low molecular weight in polyimide synthesis is the presence of impurities, particularly water, in the monomers or the solvent.[1][2] Water can react with the dianhydride monomer, upsetting the stoichiometry of the polymerization reaction and leading to chain termination.[1] Other potential causes include inaccurate stoichiometry between the diamine and dianhydride monomers, side reactions, and suboptimal reaction conditions.[1][3][4]

Q2: How critical is the purity of this compound and the dianhydride monomer?

A2: Monomer purity is absolutely critical. Impurities in the raw materials can introduce monofunctional reagents that act as chain terminators, preventing the formation of high molecular weight polymers.[1][2] It is highly recommended to use high-purity monomers and to purify them if their purity is questionable.

Q3: What is the optimal stoichiometry for the diamine and dianhydride monomers?

A3: In theory, a perfect 1:1 stoichiometric ratio of diamine to dianhydride is required to achieve the highest molecular weight.[3][4] However, in practice, a slight excess of the dianhydride is sometimes used to compensate for any reactions with trace amounts of water, which can help in attaining higher molecular weights.[1]

Q4: What are the ideal reaction conditions for the synthesis of the poly(amic acid) precursor?

A4: The synthesis of the poly(amic acid) precursor is typically carried out at ambient or slightly below ambient temperatures in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP).[1] Higher temperatures can sometimes lead to side reactions or the reversal of the amic acid formation, which can reduce the final molecular weight.[1][5] Higher monomer concentrations are generally favored as this reduces the relative amount of impurities from the solvent.[1]

Q5: Does the method of imidization affect the final molecular weight of the polyimide?

A5: Yes, the imidization method can significantly impact the molecular weight. Thermal imidization, while common, can sometimes lead to a decrease in molecular weight at intermediate temperatures (around 100-150°C) due to the reversibility of the amic acid linkage before subsequent polymerization at higher temperatures.[1] Chemical imidization, using reagents like acetic anhydride and a tertiary amine, is performed at lower temperatures and may sometimes result in higher molecular weight polyimides, although incomplete imidization can be an issue.[1][6]

Troubleshooting Guide: Low Molecular Weight in Polyimides

This guide provides a systematic approach to diagnosing and resolving issues leading to low molecular weight in polyimides synthesized from this compound.

Problem Potential Cause Recommended Solution
Low Viscosity of Poly(amic acid) Solution Impure MonomersPurify both the this compound and the dianhydride monomer. Recrystallization or sublimation are common purification methods.
Incorrect StoichiometryCarefully and accurately weigh the monomers to ensure a 1:1 molar ratio. Consider using a slight excess (1-2%) of the dianhydride.[1]
Wet SolventUse anhydrous, high-purity polar aprotic solvents (e.g., DMAc, NMP). Consider drying the solvent over molecular sieves prior to use.
Suboptimal Reaction TemperatureConduct the poly(amic acid) synthesis at ambient or sub-ambient temperatures (e.g., 0-25°C) to minimize side reactions.[5]
Incorrect Order of Monomer AdditionAdd the solid dianhydride incrementally to a stirred solution of the diamine.[1] This method often yields higher molecular weights.[1]
Molecular Weight Decrease After Imidization Incomplete ImidizationEnsure the thermal imidization cycle reaches a sufficiently high temperature (often >300°C) for a sufficient duration to drive the reaction to completion.[7] For chemical imidization, ensure the correct ratio of imidizing agents and adequate reaction time.
Hydrolysis of Poly(amic acid)Minimize the time the poly(amic acid) solution is stored before imidization. Hydrolysis can occur over time, leading to chain scission.[1]
Thermal DegradationWhile polyimides are thermally stable, excessively high imidization temperatures or prolonged exposure can lead to degradation. Follow established thermal protocols.

Experimental Protocols

Synthesis of Poly(amic acid)
  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.

  • Diamine Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of purified this compound in anhydrous N,N-dimethylacetamide (DMAc).

  • Monomer Addition: While stirring the diamine solution under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of the purified dianhydride as a solid in small portions over a period of 30-60 minutes.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution should increase significantly, indicating the formation of high molecular weight poly(amic acid).

Thermal Imidization
  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.

  • Curing Cycle: Subject the film to a staged thermal curing process in an inert atmosphere (e.g., nitrogen). A typical cycle might be:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This gradual increase in temperature allows for the complete conversion of the poly(amic acid) to polyimide without causing defects in the film.[7]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Molecular Weight Polyimide check_paa Check Poly(amic acid) (PAA) Solution Viscosity start->check_paa low_viscosity Low Viscosity check_paa->low_viscosity Is it low? high_viscosity High Viscosity check_paa->high_viscosity Is it high? check_monomers Verify Monomer Purity and Stoichiometry low_viscosity->check_monomers Yes check_solvent Check Solvent Purity and Water Content low_viscosity->check_solvent Yes check_reaction_cond Review Reaction Conditions (Temp., Conc.) low_viscosity->check_reaction_cond Yes check_imidization Review Imidization Protocol high_viscosity->check_imidization No purify_monomers Purify Monomers check_monomers->purify_monomers adjust_stoichiometry Adjust Stoichiometry check_monomers->adjust_stoichiometry dry_solvent Use Anhydrous Solvent check_solvent->dry_solvent optimize_reaction Optimize Reaction Conditions check_reaction_cond->optimize_reaction incomplete_imidization Incomplete Imidization? check_imidization->incomplete_imidization optimize_imidization Optimize Imidization (Temp., Time) incomplete_imidization->optimize_imidization Yes end_success High Molecular Weight Polyimide incomplete_imidization->end_success No, review other factors optimize_imidization->end_success purify_monomers->end_success adjust_stoichiometry->end_success dry_solvent->end_success optimize_reaction->end_success

References

Challenges in the scale-up synthesis of 2,2'-thiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,2'-thiodianiline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 2,2'-thiodianiline suitable for scale-up?

A1: Two primary routes are considered for the industrial production of 2,2'-thiodianiline and its analogs. The first involves the reaction of 2-chloronitrobenzene with a sulfur source like sodium sulfide, followed by reduction of the resulting dinitrophenyl sulfide. A second common method is the direct reaction of aniline with a sulfurizing agent, such as sulfur dichloride, under controlled conditions.[1] An alternative approach involves the oxidation of 2-aminothiophenol. The choice of route often depends on the cost and availability of starting materials, desired purity, and waste stream considerations.

Q2: What are the major challenges encountered during the scale-up of 2,2'-thiodianiline synthesis?

A2: Key challenges during scale-up include:

  • Reaction Control: The reactions can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.[2]

  • Purity and Byproduct Formation: Achieving high purity is critical, especially for applications in polymers like polyurethanes.[3] Common byproducts can include isomers (e.g., 2,4'- and 4,4'-thiodianiline), over-sulfurized species, and unreacted starting materials. The closely related compound, 2,2'-dithiodianiline, also highlights the need for high purity.[3]

  • Product Isolation and Purification: Isolating 2,2'-thiodianiline from the reaction mixture can be challenging due to its physical properties and the presence of impurities with similar characteristics. Purification often involves distillation, crystallization, or extraction, each with its own set of scale-up difficulties.

  • Material Handling: Handling of reactants and intermediates, some of which may be hazardous, requires specialized equipment and safety protocols at a larger scale.

Q3: What are the typical impurities found in crude 2,2'-thiodianiline, and how do they affect the final product?

A3: Impurities can include isomers, starting materials, and byproducts from side reactions. For instance, in syntheses starting from aniline, positional isomers are a common impurity. The presence of these impurities can affect the mechanical and thermal properties of polymers synthesized from 2,2'-thiodianiline. For pharmaceutical applications, even trace impurities can have significant impacts on the safety and efficacy of the final drug product.

Q4: What safety precautions should be taken when handling 2,2'-thiodianiline and its precursors on a large scale?

A4: 2,2'-Thiodianiline and its precursors can be hazardous. For the related compound 2,2'-dithiodianiline, safety data indicates it is toxic if swallowed and causes serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is essential.[3] Scale-up operations should be conducted in well-ventilated areas or closed systems to minimize exposure. Emergency procedures for spills and exposure should be established and clearly communicated.

Troubleshooting Guides

Problem 1: Low Yield of 2,2'-Thiodianiline
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using techniques like HPLC or TLC to ensure completion.- Increase reaction time or temperature as per established process parameters.
Side Reactions - Optimize reaction temperature to minimize the formation of byproducts.- Control the stoichiometry of reactants carefully.
Loss during Workup/Isolation - Optimize extraction and filtration procedures to minimize product loss.- Ensure efficient phase separation if using an extraction-based workup.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step
Isomer Formation - Optimize reaction conditions (temperature, catalyst) to favor the formation of the 2,2'-isomer.
Unreacted Starting Materials - Ensure the reaction goes to completion.- Employ efficient purification methods like fractional distillation or recrystallization to remove starting materials.
Byproduct Formation - Identify the structure of major byproducts to understand their formation mechanism.- Adjust reaction conditions to suppress the formation of these byproducts.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Similar Boiling Points of Product and Impurities - Employ high-efficiency fractional distillation columns.- Consider azeotropic distillation if applicable.
Co-crystallization of Impurities - Screen different crystallization solvents and conditions to achieve selective crystallization of the product.
Formation of Color Bodies - Treat the crude product with activated carbon to remove color impurities.

Experimental Protocols

Synthesis of 2,2'-Dithiodianiline (A Related Compound)

A method for preparing the related compound, 2,2'-dithiodianiline, involves the oxidation of the sodium salt of o-aminothiophenol. An aqueous solution of the sodium salt is treated with a slow addition of hydrogen peroxide, leading to the formation of a water slurry of the insoluble 2,2'-dithiodianiline. Toluene is then used to extract the product from the slurry, separating it from water-soluble byproducts.[3] This method is noted to produce a product of relatively high purity.[3]

Another approach involves reacting o-chloronitrobenzene with sodium sulfide and sulfur in water. The resulting mixture is refluxed, and then acidified to a pH of 4-7. A final reflux step yields 2,2'-dithiodianiline.[4]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Thiodianiline Synthesis (Illustrative)

ParameterLab-Scale (e.g., 100g)Pilot-Scale (e.g., 10kg)
Yield (%) 85-9575-85
Purity (HPLC, %) >9998-99
Reaction Time (h) 4-66-8
Key Impurity 1 (%) <0.1<0.5
Key Impurity 2 (%) <0.1<0.5

Note: This table is illustrative and provides a general representation of potential changes when scaling up. Actual data will vary based on the specific process.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Byproducts/Waste A Reactant A (e.g., 2-Chloronitrobenzene) C Reaction Vessel A->C B Reactant B (e.g., Sodium Sulfide) B->C D Crude Product Mixture C->D Reaction E Extraction/Filtration D->E Initial Workup F Distillation/Crystallization E->F Purification H Aqueous Waste E->H G Pure 2,2'-Thiodianiline F->G Final Product I Organic Impurities F->I troubleshooting_logic A Problem Identified (e.g., Low Yield) B Analyze Reaction Data (TLC, HPLC) A->B C Incomplete Reaction? B->C Check Conversion D Side Reactions? B->D Check Byproducts C->D No E Increase Reaction Time/Temp C->E Yes F Optimize Stoichiometry/Temp D->F Yes G Problem Resolved E->G F->G

References

Technical Support Center: Enhancing the Solubility of Bis(2-aminophenyl) Sulfide-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving bis(2-aminophenyl) sulfide-based polyimides.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based polyimides often difficult to dissolve?

Aromatic polyimides, including those derived from this compound, exhibit exceptional thermal and mechanical properties due to their rigid molecular structures. The planar nature of the aromatic and imide rings facilitates strong intermolecular interactions and efficient chain packing. This high degree of structural order results in low solubility in common organic solvents. The inherent rigidity of the polymer backbone is a primary contributor to this issue.

Q2: What are the primary strategies for improving the solubility of these polyimides?

Improving the solubility of this compound-based polyimides involves modifying the polymer structure to disrupt the strong intermolecular forces and hinder efficient chain packing. Key strategies include:

  • Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or isopropylidene into the polymer backbone increases the rotational freedom of the polymer chains, which disrupts the packing and enhances solubility.[1]

  • Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which increases the free volume and hinders close packing, thereby improving solubility.[2][3] Examples of such groups include methyl, isopropyl, and trifluoromethyl (-CF3) groups.[2][4]

  • Creating Non-Coplanar or Bent Structures: The use of monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, preventing the close packing that leads to poor solubility.[5]

  • Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the regular, ordered structure of the polymer chain, which can significantly improve solubility.[6][7]

Q3: How does the choice of dianhydride monomer affect the solubility of the resulting polyimide?

The structure of the dianhydride monomer plays a crucial role. Dianhydrides containing flexible linkages, such as 4,4'-(4,4′-isopropylidenediphenoxy)diphthalic Anhydride (BPADA), can enhance the solubility of the resulting polyimide compared to more rigid dianhydrides like 3,3′,4,4′-benzophenone tetra carboxylic acid dianhydride (BTDA).[1] The presence of ether linkages in the dianhydride can increase segmental rotation and improve solubility without a significant loss of thermal stability.[1]

Q4: Can solubility be improved without significantly compromising the thermal stability of the polyimide?

Yes, it is possible to enhance solubility while maintaining good thermal properties. The key is to select modifications that disrupt chain packing without substantially reducing the overall aromatic content or bond strength. For instance, introducing bulky side groups or flexible ether linkages can improve solubility while the polyimides retain high glass transition temperatures (Tg) and decomposition temperatures (Td).[1][2] However, the incorporation of some flexible linkages, like methylene or isopropylidene groups, might lead to a decrease in the glass transition temperature and thermo-oxidative stability.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polyimide precipitates during synthesis or purification. The polymer has low solubility in the reaction solvent or the non-solvent used for precipitation.1. Redesign the polymer structure by incorporating flexible linkages, bulky side groups, or by using copolymerization to increase solubility. 2. Consider using a higher boiling point, more polar aprotic solvent for the reaction, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). 3. For purification, use a non-solvent that is less aggressive to avoid rapid precipitation of low molecular weight oligomers.
Synthesized polyimide is insoluble in common organic solvents. The polymer chains are too rigid and pack efficiently, leading to strong intermolecular forces.1. Modify the polymer backbone by introducing flexible ether or sulfone linkages. 2. Incorporate bulky pendant groups (e.g., -CH3, -CF3) onto the diamine or dianhydride monomers to disrupt chain packing. 3. Synthesize a copolyimide by introducing a more soluble comonomer.
Polyimide film is brittle and cracks upon drying. This could be due to low molecular weight of the polymer or residual stress from solvent evaporation. Low molecular weight can be a consequence of poor solubility of the growing polymer chains in the reaction medium.1. Ensure the use of high-purity monomers and a stoichiometric balance to achieve a high molecular weight. 2. Optimize the reaction conditions (temperature, time, and concentration) to favor the formation of a high molecular weight polymer. 3. Cast the film from a more soluble poly(amic acid) precursor, followed by thermal or chemical imidization. This can lead to more uniform and less stressed films.

Data on Modified Polyimides

The following table summarizes the thermal properties of various polyimides with structural modifications aimed at improving solubility.

Polymer ModificationDianhydrideDiamineTg (°C)Td10% (°C)Solubility
Bulky Aromatic Pendent Groups[1]BTDABis(4-aminophenyl)bis{3,4[(4-(8-quinolyloxymethyl carbonyl)]}methane130364Soluble in DMF, DMAc, DMSO, NMP at room temperature. Improved solubility in chloroform and dichloromethane.
Bulky Aromatic Pendent Groups[1]BPADABis(4-aminophenyl)bis{3,4[(4-(8-quinolyloxymethyl carbonyl)]}methane156388Soluble in DMF, DMAc, DMSO, NMP, and THF at room temperature. Improved solubility in chloroform and dichloromethane.
Multi-Bulky Pendant Fluorinated Groups[4]Various Aromatic Dianhydrides2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone259-281551-561 (N2)Excellent solubility in NMP, CHCl3, and THF at room temperature (up to 20 wt%).
Naphthalene-Containing with Alkyl Side Groups[2]ODPA4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline)>340>525Soluble in m-cresol, NMP, DMSO, DMAc, CH2Cl2, and CHCl3.
Naphthalene-Containing with Alkyl Side Groups[2]BPDA4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline)387>525Soluble in m-cresol, NMP, and some low boiling point solvents.

Experimental Protocols

Protocol 1: Synthesis of a Soluble Polyimide via a Two-Step Polycondensation

This protocol describes the synthesis of a polyimide from a diamine and a dianhydride, followed by chemical imidization.

1. Poly(amic acid) Synthesis:

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., a modified this compound) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
  • Cool the solution to 0-5 °C in an ice bath.
  • Slowly add an equimolar amount of the dianhydride powder in portions to the stirred solution, ensuring the temperature remains below 10 °C.
  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

2. Chemical Imidization:

  • To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine, in excess.
  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.
  • Cool the resulting polyimide solution to room temperature.

3. Isolation and Purification:

  • Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.
  • Collect the fibrous or powdered polymer precipitate by filtration.
  • Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
  • Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[8]

Protocol 2: Qualitative Solubility Testing

This protocol outlines a simple method to assess the solubility of the synthesized polyimide.

  • Add 10 mg of the dried polyimide powder to a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).

  • Stir or shake the mixture at room temperature for 24 hours.

  • Observe the solution. A clear, homogeneous solution indicates that the polymer is soluble. The presence of undissolved particles indicates partial solubility or insolubility.

  • If the polymer is not soluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.[2]

Visual Guides

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_imidization Chemical Imidization cluster_purification Isolation & Purification cluster_testing Solubility Testing s1 Dissolve Diamine in Solvent s2 Add Dianhydride at 0-5 °C s1->s2 s3 Stir at Room Temperature (12-24h) (Poly(amic acid) formation) s2->s3 i1 Add Acetic Anhydride & Pyridine s3->i1 Proceed to Imidization i2 Stir at Room Temperature (1-2h) i1->i2 i3 Heat to 80-100 °C (3-4h) i2->i3 p1 Precipitate in Methanol/Ethanol i3->p1 Proceed to Isolation p2 Filter and Wash p1->p2 p3 Dry in Vacuum Oven p2->p3 t1 Dissolve 10mg in 1mL Solvent p3->t1 Proceed to Testing t2 Stir for 24h at Room Temperature t1->t2 t3 Observe Solubility t2->t3

Figure 1. Experimental workflow for the synthesis and solubility testing of polyimides.

solubility_improvement_strategies cluster_strategies Solubility Enhancement Strategies start Insoluble Polyimide s1 Introduce Flexible Linkages (-O-, -SO2-) start->s1 s2 Incorporate Bulky Side Groups (-CH3, -CF3) start->s2 s3 Create Non-Coplanar Structures start->s3 s4 Copolymerization start->s4 end Soluble Polyimide s1->end s2->end s3->end s4->end

Figure 2. Key strategies to improve the solubility of polyimides.

References

Technical Support Center: Thermal Degradation of 2,2'-Thiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 2,2'-thiodianiline.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of 2,2'-thiodianiline?

When subjected to thermal stress, 2,2'-thiodianiline is expected to decompose into a variety of smaller molecules. Based on the thermal degradation of similar aromatic amines and thioethers, the primary decomposition products likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx)[1]. The degradation process is believed to involve the cleavage of the carbon-sulfur and carbon-nitrogen bonds.

Q2: At what temperature does 2,2'-thiodianiline begin to decompose?

Q3: What analytical techniques are most suitable for studying the thermal degradation of 2,2'-thiodianiline?

A combination of thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is highly effective. TGA provides quantitative information about weight loss as a function of temperature, while the coupled techniques identify the evolved gaseous products. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is another powerful tool for separating and identifying the complex mixture of degradation products[3][4].

Q4: How does the presence of oxygen affect the thermal degradation of 2,2'-thiodianiline?

The presence of an oxidizing atmosphere, such as air, can significantly alter the degradation pathway and lower the decomposition temperature compared to an inert atmosphere like nitrogen. For related sulfur-containing polymers, thermo-oxidative degradation can lead to a two-stage weight loss and the formation of different products compared to pyrolysis in an inert environment[2].

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of 2,2'-thiodianiline.

Thermogravimetric Analysis (TGA)
Problem Possible Causes Solutions
Irreproducible TGA curves 1. Inconsistent sample mass or packing. 2. Variation in heating rate. 3. Contamination of the sample pan. 4. Fluctuations in purge gas flow rate.1. Use a consistent sample mass (typically 5-10 mg) and ensure uniform packing in the crucible. 2. Maintain a constant and well-defined heating rate for all experiments. 3. Clean the sample pan thoroughly between runs, for example, by heating to a high temperature to burn off any residues. 4. Ensure a stable and consistent purge gas flow rate.
Unexpected weight loss at low temperatures 1. Presence of residual solvent or moisture. 2. Adsorbed gases on the sample surface.1. Dry the sample under vacuum before analysis. 2. Perform an initial isothermal step at a temperature below the decomposition point (e.g., 100-120 °C) to remove volatile impurities.
Baseline drift 1. Buoyancy effects. 2. Changes in purge gas flow.1. Perform a blank run with an empty crucible and subtract the resulting curve from the sample data. 2. Ensure the gas flow is stable and has equilibrated before starting the measurement.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Problem Possible Causes Solutions
Poor separation of pyrolysis products 1. Inappropriate GC column. 2. Suboptimal GC temperature program.1. Use a column with a suitable stationary phase for separating aromatic and sulfur-containing compounds (e.g., a mid-polarity column). 2. Optimize the temperature ramp rate and hold times to improve resolution.
No peaks or very small peaks detected 1. Pyrolysis temperature is too low. 2. Insufficient sample amount. 3. Transfer line or injector port is cold.1. Increase the pyrolysis temperature in increments to find the optimal decomposition point. 2. Increase the amount of sample in the pyrolysis tube. 3. Ensure the transfer line and GC injector are heated to a temperature sufficient to prevent condensation of the pyrolysis products.
Complex and unidentifiable mass spectra 1. Co-elution of multiple compounds. 2. Extensive fragmentation.1. Improve GC separation as described above. 2. Use a "soft" ionization technique if available, or lower the electron ionization energy to reduce fragmentation and enhance the molecular ion peak.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 2,2'-thiodianiline.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 2,2'-thiodianiline sample into a clean ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the sample weight (as a percentage of the initial weight) and the derivative of the weight loss (DTG) as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the TGA and DTG curves, respectively.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of 2,2'-thiodianiline.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 2,2'-thiodianiline into a pyrolysis sample tube.

  • Instrument Setup:

    • Pyrolyzer:

      • Pyrolysis Temperature: A stepped pyrolysis can be performed at different temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different products with increasing thermal energy.

      • Pyrolysis Time: 15-30 seconds.

    • Gas Chromatograph:

      • Injector Temperature: 280 °C.

      • Column: A suitable capillary column for aromatic compound separation (e.g., DB-5ms or equivalent).

      • Oven Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp to 280 °C at 10 °C/min.

        • Hold at 280 °C for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the proposed degradation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Thermal Analysis cluster_TGA TGA Issues cluster_PyGCMS Py-GC/MS Issues TGA_Problem Inconsistent Results TGA_Check1 Check Sample Prep (Mass, Packing) TGA_Problem->TGA_Check1 TGA_Check2 Verify Instrument Parameters (Heating Rate, Gas Flow) TGA_Check1->TGA_Check2 TGA_Check3 Run Blank & Baseline Correction TGA_Check2->TGA_Check3 Resolve Problem Resolved TGA_Check3->Resolve Py_Problem Poor/No Peaks Py_Check1 Optimize Pyrolysis Temp. Py_Problem->Py_Check1 Py_Check2 Check GC Conditions (Column, Temp Program) Py_Check1->Py_Check2 Py_Check3 Verify MS Settings (Ionization, Mass Range) Py_Check2->Py_Check3 Py_Check3->Resolve Start Start Experiment Problem Encountering Problem Start->Problem Problem->TGA_Problem TGA Problem->Py_Problem Py-GC/MS Degradation_Pathway Proposed Thermal Degradation Pathway of 2,2'-Thiodianiline TDA 2,2'-Thiodianiline Initial_Fragments Initial Fragmentation (C-S and C-N bond cleavage) TDA->Initial_Fragments High Temperature Radicals Formation of Aromatic Radicals Initial_Fragments->Radicals SOx Sulfur Oxides (SOx) Radicals->SOx NOx Nitrogen Oxides (NOx) Radicals->NOx CO_CO2 CO, CO2 Radicals->CO_CO2 Char Char Residue Radicals->Char

References

Technical Support Center: Catalyst Selection for Reactions Involving Bis(2-aminophenyl) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bis(2-aminophenyl) sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

A1: this compound is a versatile substrate primarily used in three main types of catalytic reactions:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): To synthesize N-arylated derivatives by forming new carbon-nitrogen bonds.

  • Copper-Catalyzed Intramolecular Cyclization: To synthesize phenothiazine and its derivatives through the formation of an intramolecular C-S and C-N bond.

  • Selective Oxidation: To produce either the corresponding sulfoxide or sulfone, which are important intermediates in medicinal chemistry.

Q2: How do I select the appropriate catalyst system for a Buchwald-Hartwig amination of this compound?

A2: The choice of catalyst system is critical for a successful C-N coupling reaction. A typical system consists of a palladium precursor and a bulky, electron-rich phosphine ligand. For substrates containing sulfur, like this compound, catalyst poisoning is a significant concern.[1] Therefore, robust catalyst systems are recommended.

  • Palladium Precursors: Air-stable precatalysts such as G3 or G4 palladacycles are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are highly effective. Commonly used ligands include RuPhos, BrettPhos, and XPhos.[2] These ligands help to stabilize the palladium catalyst and promote the reductive elimination step.

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher catalyst loadings and temperatures.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene and dioxane are common choices.

Q3: What are the key considerations for the copper-catalyzed synthesis of phenothiazines from this compound derivatives?

A3: Copper-catalyzed cyclization is a common method for synthesizing phenothiazines. Key considerations include:

  • Copper Source: Copper(I) salts such as CuI are frequently used.

  • Ligand: The reaction can sometimes be performed without a ligand, but in many cases, a ligand like L-proline can improve the yield and reaction rate.

  • Base: An appropriate base, such as potassium carbonate (K₂CO₃), is required to facilitate the deprotonation steps.

  • Solvent: High-boiling aprotic solvents like DMF or DMSO are typically used.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.

Q4: How can I achieve selective oxidation of this compound to the sulfoxide without over-oxidation to the sulfone?

A4: Selective oxidation is achieved by carefully controlling the reaction conditions and the choice of oxidant and catalyst.

  • Oxidant: Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. The stoichiometry of H₂O₂ is critical; using a slight excess (e.g., 1.1 equivalents) favors the formation of the sulfoxide.

  • Catalyst: While the reaction can proceed without a catalyst, heterogeneous catalysts like Mn₂ZnO₄ spinel nanoparticles have been shown to be highly selective for sulfoxide formation.[3] Photocatalysts in the presence of a light source can also be effective.

  • Temperature: Lowering the reaction temperature can help to prevent over-oxidation to the sulfone. Optimization of the temperature is crucial for selectivity.[4]

  • Solvent: Protic solvents like ethanol are often used for these oxidations.

Troubleshooting Guides

Palladium-Catalyzed C-N Cross-Coupling
Issue Potential Cause Recommended Solution
Low or No Yield Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in this compound can irreversibly bind to the palladium center, poisoning the catalyst.[1][5]- Use a higher catalyst loading (2-5 mol%).- Choose a robust, sterically hindered ligand (e.g., BrettPhos, RuPhos) that can better protect the palladium center.- Perform the reaction at the lowest effective temperature to minimize catalyst decomposition.
Inactive Catalyst: The Pd(0) species has been oxidized.- Use an air-stable precatalyst (e.g., a G3 or G4 palladacycle).- Ensure all reagents and solvents are thoroughly deoxygenated.- Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).
Inappropriate Base: The base may be too weak or insoluble.- Switch to a stronger base like LHMDS or NaOtBu.- If using an inorganic base like K₃PO₄, ensure it is finely powdered and well-stirred.
Formation of Side Products Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced instead of coupled.- This can be caused by moisture or an inappropriate ligand/base combination. Ensure anhydrous conditions.- Screen different ligands; sometimes a less electron-rich ligand can disfavor this side reaction.
Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- Lower the reaction temperature.- Ensure slow addition of the base.
Reaction Stalls Catalyst Decomposition: The active catalyst is not stable over the course of the reaction.- Use a more robust palladacycle precatalyst.- Lower the reaction temperature.- Consider a different solvent that may better stabilize the catalytic species.
Copper-Catalyzed Phenothiazine Synthesis
Issue Potential Cause Recommended Solution
Low Yield Oxidation of Copper(I) Catalyst: Exposure to air can oxidize the active Cu(I) to inactive Cu(II).- Ensure the reaction is set up and run under a strict inert atmosphere (N₂ or Ar).- Use freshly purchased or purified Cu(I) salt.
Poor Solubility of Reagents: The starting materials or intermediates may not be fully dissolved.- Use a high-boiling aprotic solvent like DMF or DMSO.- Increase the reaction temperature.
Inefficient Catalyst Turnover: The catalytic cycle is slow.- Add a ligand such as L-proline to accelerate the reaction.- Screen different copper sources (e.g., CuBr, Cu(OAc)₂).
Formation of Polymeric Byproducts Intermolecular Side Reactions: Competing intermolecular reactions can lead to polymer formation.- Use high dilution conditions to favor the intramolecular cyclization.- Add the substrate slowly to the reaction mixture at an elevated temperature.
Reaction Does Not Go to Completion Insufficient Base: The base may be consumed by side reactions or is not strong enough.- Use a slight excess of a moderately strong base like K₂CO₃ or Cs₂CO₃.- Ensure the base is anhydrous.
Selective Sulfide Oxidation
Issue Potential Cause Recommended Solution
Over-oxidation to Sulfone Excess Oxidant: Too much hydrogen peroxide is present.- Carefully control the stoichiometry of H₂O₂ (use 1.05-1.1 equivalents for the sulfoxide).- Add the H₂O₂ solution dropwise to the reaction mixture.
High Reaction Temperature: Higher temperatures favor the formation of the sulfone.- Run the reaction at room temperature or below.[4]
Low or No Conversion Decomposition of Hydrogen Peroxide: H₂O₂ can decompose, especially in the presence of certain metal impurities or at elevated temperatures.- Use a stabilized solution of H₂O₂.- Add the H₂O₂ slowly to the reaction.- If using a catalyst, ensure it does not promote H₂O₂ decomposition.
Inactive Catalyst: The catalyst is not effective.- If using a heterogeneous catalyst like Mn₂ZnO₄, ensure it is properly synthesized and activated.[3]- Consider screening different catalysts or solvent systems.
Formation of Unidentified Byproducts Oxidation of the Amino Groups: The amino groups may be susceptible to oxidation under certain conditions.- Use milder reaction conditions.- Protect the amino groups with a suitable protecting group (e.g., acetyl) before oxidation, followed by deprotection.

Data Presentation

Table 1: Representative Catalyst Systems for Palladium-Catalyzed C-N Coupling of Aryl Halides with Amines

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001895
2Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Dioxane801292
3BrettPhos Pd G3 (1)-LHMDS (2)Toluene110498
4PdCl₂(PPh₃)₂ (0.5)-KOH (3)H₂O100194

Note: Data is based on reactions with structurally similar substrates and serves as a general guideline.[6]

Table 2: Optimization of Conditions for Selective Oxidation of Sulfides to Sulfoxides using Mn₂ZnO₄ Catalyst

EntryCatalyst (mg)SolventTemp (°C)Yield (%)
1-THFrtNo Reaction
25THFrt35
310THFrt97
415THFrt93
510DMFrt32
610CH₃CNrt81
710CHCl₃rt62

Note: Data is for the oxidation of a representative sulfide with H₂O₂ as the oxidant.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, deoxygenated toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Phenothiazine Derivatives

This protocol is a representative procedure and should be optimized for the specific derivative being synthesized.

  • Reaction Setup: To an oven-dried Schlenk flask, add the substituted this compound derivative (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water (50 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Selective Oxidation to Sulfoxide with Mn₂ZnO₄ Catalyst

This protocol is adapted from a procedure for the oxidation of various sulfides.[3]

  • Catalyst Preparation: Synthesize Mn₂ZnO₄ spinel nanoparticles via a sol-gel method.

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 mmol) and the Mn₂ZnO₄ catalyst (10 mg) to tetrahydrofuran (THF, 10 mL). Stir the suspension vigorously for 30 minutes at room temperature.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, separate the catalyst by centrifugation or filtration. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfoxide. Purify by column chromatography if necessary.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Cycle cluster_in1 cluster_in2 cluster_in3 cluster_out Pd0 Pd(0)L OA_complex R-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition Amine_coord [R-Pd(II)(L)(HNR'₂)]⁺X⁻ OA_complex->Amine_coord Amine Coordination Amido_complex R-Pd(II)(L)-NR'₂ Amine_coord->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'₂ center ArX Ar-X Amine HNR'₂ Base Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use robust ligand (e.g., BrettPhos). Increase catalyst loading. Use air-stable precatalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_conditions Ensure inert atmosphere. Optimize temperature. Screen different bases/solvents. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous, deoxygenated solvents. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

Oxidation_Pathway Selective Oxidation Pathway sulfide This compound (R-S-R) sulfoxide Sulfoxide (R-SO-R) sulfide->sulfoxide [O] (e.g., 1.1 eq H₂O₂) Low Temperature sulfone Sulfone (R-SO₂-R) sulfoxide->sulfone [O] (Excess H₂O₂) High Temperature

Caption: Reaction pathway for the selective oxidation of the sulfide.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Bis(2-aminophenyl) Sulfide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of bis(2-aminophenyl) sulfide and two key structural alternatives: its positional isomer, bis(4-aminophenyl) sulfide, and its disulfide analogue, bis(2-aminophenyl) disulfide. Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and materials science.

At a Glance: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its selected alternatives. These values are critical for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-NH₂
This compound 7.20 (dd, J=7.7, 1.5 Hz, 2H), 7.10 (ddd, J=8.0, 7.2, 1.5 Hz, 2H), 6.81 (dd, J=8.0, 1.2 Hz, 2H), 6.75 (ddd, J=7.7, 7.2, 1.2 Hz, 2H)4.65 (s, 4H)
Bis(4-aminophenyl) sulfide 7.22 (d, J=8.5 Hz, 4H), 6.70 (d, J=8.5 Hz, 4H)3.75 (s, 4H)
Bis(2-aminophenyl) disulfide 7.45 (dd, J=7.8, 1.4 Hz, 2H), 7.15 (ddd, J=8.2, 7.2, 1.4 Hz, 2H), 6.80 (dd, J=8.2, 1.2 Hz, 2H), 6.68 (ddd, J=7.8, 7.2, 1.2 Hz, 2H)4.80 (s, 4H)
Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-NH₂C-SAr-C
This compound 147.0125.5132.5, 129.8, 118.5, 115.6
Bis(4-aminophenyl) sulfide 147.5128.0133.0, 116.5
Bis(2-aminophenyl) disulfide 148.2115.8134.0, 128.5, 118.0, 115.2
Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of small organic molecules like this compound and its analogues.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transformation: Apply an appropriate window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq FID FID Signal H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Base Phasing & Baseline Correction FT->Phase_Base Reference Referencing (TMS) Phase_Base->Reference H1_Spectrum ¹H NMR Spectrum Reference->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Reference->C13_Spectrum Integration Integration H1_Spectrum->Integration Coupling Coupling Analysis H1_Spectrum->Coupling Assignment Peak Assignment C13_Spectrum->Assignment Integration->Assignment Coupling->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR characterization of organic compounds.

This comprehensive guide provides the necessary data and protocols for the accurate NMR characterization of this compound and its key structural isomers, facilitating confident structural assignment for researchers and professionals in the chemical and pharmaceutical sciences.

Confirming the Purity of 2,2'-Thiodianiline: A Comparative Guide to FTIR Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for confirming the purity of 2,2'-thiodianiline, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific needs.

FTIR Analysis for Purity Confirmation of 2,2'-Thiodianiline

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule. By analyzing the absorption of infrared radiation, a unique spectral "fingerprint" of the compound is generated. The presence of unexpected peaks or shifts in characteristic peaks can indicate the presence of impurities.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[1][2]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2,2'-thiodianiline sample.

    • In an agate mortar, add approximately 100-200 mg of dry, infrared-grade KBr powder.

    • Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[2]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Data Interpretation: Characteristic Peaks and Potential Impurities

The purity of 2,2'-thiodianiline can be assessed by comparing its FTIR spectrum to a reference spectrum and by looking for the characteristic absorption bands of potential impurities.

Table 1: Expected Characteristic FTIR Peaks for 2,2'-Thiodianiline

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3450 - 3300N-H (primary amine)Asymmetric & Symmetric StretchTwo sharp bands
3100 - 3000C-H (aromatic)StretchMultiple weak to medium bands
1620 - 1580N-H (primary amine)Scissoring (Bend)Medium to strong band
1600 - 1450C=C (aromatic)Ring StretchMultiple sharp bands of varying intensity
1350 - 1250C-N (aromatic amine)StretchStrong to medium band
770 - 730C-H (aromatic, ortho-disubstituted)Out-of-plane BendStrong, sharp band
700 - 600C-S (thioether)StretchWeak to medium band

Note: These are predicted peak locations based on the analysis of similar compounds like aniline and diphenyl sulfide. Actual peak positions may vary slightly.

Table 2: Comparison of FTIR Peaks: 2,2'-Thiodianiline vs. Potential Impurities

CompoundKey Distinguishing Peaks (cm⁻¹)Rationale for Presence as Impurity
2,2'-Thiodianiline ~3400, ~3300 (N-H), ~1300 (C-N), ~650 (C-S) Target Compound
Aniline~3440, ~3360 (N-H), ~1620 (N-H bend)Unreacted starting material.[3][4]
Diphenyl sulfideAbsence of N-H and C-N peaks. Aromatic C-H and C=C peaks present.Potential starting material or side-product.[5][6]
2,2'-DithiodianilinePresence of S-S stretch (~540 cm⁻¹).[7][8]A potential oxidation by-product.

Workflow for FTIR Purity Analysis

FTIR_Workflow start Start: Receive 2,2'-Thiodianiline Sample prep Sample Preparation (KBr Pellet or ATR) start->prep background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Background Subtraction) sample_spec->process interpret Interpret Spectrum (Compare to Reference and Impurity Spectra) process->interpret pure Purity Confirmed interpret->pure No unexpected peaks impure Impurity Detected interpret->impure Unexpected peaks present end End: Report Results pure->end impure->end

FTIR analysis workflow for purity confirmation.

Comparison with Alternative Purity Analysis Methods

While FTIR is a valuable tool for qualitative analysis, other chromatographic techniques offer quantitative data and higher sensitivity for impurity profiling.

Table 3: Performance Comparison of Analytical Methods for Aromatic Amine Purity

ParameterFTIRHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Vibrational SpectroscopyLiquid Chromatography SeparationGas Chromatography Separation & Mass Analysis
Specificity Good for functional groupsHigh, based on retention time and UV spectrumVery high, based on retention time and mass spectrum
Sensitivity Moderate (typically % levels)High (ppm to ppb levels)Very high (ppb to ppt levels)
Quantification Semi-quantitative to quantitativeExcellentExcellent
Sample Throughput HighModerateModerate
Cost (Instrument) Low to moderateModerate to highHigh
Solvent Usage Low to noneHighModerate
Best For Rapid identity confirmation, functional group analysisRoutine purity testing and quantificationImpurity identification and trace analysis

This table provides a general comparison; specific performance may vary based on the instrumentation and method development.[9][10]

Decision Guide for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following flowchart can guide researchers in selecting the most appropriate technique.

Method_Selection start Start: Need to Analyze 2,2'-Thiodianiline Purity q1 Need for Quantitative Data? start->q1 ftir Use FTIR q1->ftir No (Qualitative Check) hplc Use HPLC q1->hplc Yes q2 Need to Identify Unknown Impurities? q2->hplc No (Known Impurities) gcms Use GC-MS q2->gcms Yes report Report Results ftir->report hplc->q2 gcms->report

Decision guide for selecting an analytical method.

References

A Comparative Guide to Aromatic Diamine Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior performance characteristics, the selection of appropriate monomers is paramount. Aromatic diamines are a critical class of monomers used in the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal, mechanical, and chemical resistance properties. This guide provides a comparative overview of bis(2-aminophenyl) sulfide and other commonly utilized aromatic diamine monomers, offering available experimental data to inform material selection for demanding applications.

Overview of Aromatic Diamine Monomers

Aromatic diamines serve as fundamental building blocks in polymerization reactions, forming the repeating units of the polymer chain. The structure of the diamine monomer significantly influences the final properties of the polymer, including its thermal stability, mechanical strength, solubility, and processability. Key factors include the rigidity of the aromatic backbone, the presence and nature of linking groups (e.g., ether, sulfone, sulfide), and the position of the amine functionalities.

This guide focuses on a comparison between this compound (also known as 2,2'-thiodianiline) and other well-established aromatic diamines:

  • 4,4'-Oxydianiline (ODA): Widely used for its ability to impart flexibility and good thermal properties.

  • m-Phenylenediamine (MPD): Known for contributing to good solubility and processability.

  • p-Phenylenediamine (PPD): Utilized for creating highly rigid and thermally stable polymer chains.

While extensive research has been conducted on polymers derived from ODA, MPD, and PPD, publicly available, direct comparative experimental data for the thermal and mechanical properties of polyimides and polyamides synthesized from This compound is limited. The following sections present a compilation of available data for the more commonly studied aromatic diamines to provide a baseline for comparison.

Comparative Performance Data

The properties of polyimides are not only dependent on the diamine monomer but also on the dianhydride with which they are reacted. The following table summarizes key performance indicators for polyimides synthesized from various aromatic diamine and dianhydride combinations.

Diamine MonomerDianhydride MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound -Data not availableData not availableData not availableData not availableData not available
4,4'-Oxydianiline (ODA)PMDA302[1]>500[2]-3.42[1]2.82[1]
4,4'-Oxydianiline (ODA)BTDA276[1]>500[2]114.19[1]3.23[1]3.58[1]
4,4'-Oxydianiline (ODA)BPDA290[1]>500[2]---
4,4'-Oxydianiline (ODA)6FDA260-327429-609---
m-Phenylenediamine (MPD)s-BPDA350----
p-Phenylenediamine (PPD)s-BPDA>400-->3.5-

Note: The properties of polyimides can vary significantly based on the specific dianhydride used, the polymerization method, and the final processing of the material. The data presented is for comparative purposes and is sourced from various studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for the synthesis and characterization of aromatic polyimides.

Synthesis of Poly(amic acid) and Polyimide Film

This two-step process is a widely used method for preparing polyimide films.[3]

1. Poly(amic acid) Synthesis:

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine monomer (e.g., ODA, MPD, PPD, or this compound) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
  • Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, 3,3′,4,4′-biphenyltetracarboxylic dianhydride - BPDA) in powder form to the stirred solution.
  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

2. Polyimide Film Formation (Thermal Imidization):

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate.
  • Place the cast film in a vacuum oven or a forced-air oven.
  • The thermal imidization is carried out using a staged curing cycle. A typical cycle might be:
  • 1 hour at 80°C
  • 1 hour at 150°C
  • 1 hour at 250°C
  • 1 hour at 300-350°C
  • This process removes the solvent and drives the cyclodehydration of the amic acid groups to form the imide linkages, resulting in the final polyimide film.

Characterization Techniques

1. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Apparatus: Thermogravimetric Analyzer.
  • Procedure: A small sample of the polyimide film (typically 5-10 mg) is placed in the TGA furnace.
  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
  • The weight of the sample is monitored as a function of temperature.
  • The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight, indicating the onset of thermal decomposition.

2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):

  • Apparatus: Differential Scanning Calorimeter.
  • Procedure: A small, encapsulated sample of the polyimide film (typically 5-10 mg) is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere (e.g., nitrogen).
  • The heat flow to the sample is measured relative to an empty reference pan.
  • The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

3. Mechanical Properties (Tensile Testing):

  • Apparatus: Universal Testing Machine with a suitable load cell and grips.
  • Standard: ASTM D638 for plastics.[4][5]
  • Procedure:
  • Prepare dumbbell-shaped specimens from the polyimide film according to the dimensions specified in ASTM D638.
  • Mount the specimen in the grips of the universal testing machine.
  • Apply a tensile load at a constant crosshead speed until the specimen fails.
  • Record the load and elongation data throughout the test.
  • From the resulting stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

4. Solubility Testing:

  • Procedure:
  • Place a small amount of the polymer powder or film (e.g., 10 mg) in a vial containing a specific solvent (e.g., 1 mL).
  • Observe the solubility at room temperature and with gentle heating.
  • Common solvents for testing the solubility of aromatic polyimides include NMP, DMAc, dimethylformamide (DMF), m-cresol, and chloroform.[5]

Visualizing the Polymerization Process

The synthesis of polyimides from aromatic diamines and dianhydrides can be visualized as a two-step process. The following diagrams, generated using Graphviz, illustrate the general workflow.

Polyimide_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing Diamine Aromatic Diamine (e.g., this compound) PAA Poly(amic acid) Solution Diamine->PAA Polycondensation Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Thermal_Imidization Thermal Imidization (Staged Heating) Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: General workflow for the synthesis of polyimide films.

Polymerization_Reaction_Scheme Monomers Aromatic Diamine + Aromatic Dianhydride Step1 Step 1: Poly(amic acid) Formation (Ring-Opening Polyaddition) Monomers->Step1 Polyamic_Acid Poly(amic acid) (Soluble Precursor) Step1->Polyamic_Acid Step2 Step 2: Imidization (Cyclodehydration) Polyamic_Acid->Step2 Polyimide Polyimide (Insoluble, High-Performance Polymer) Step2->Polyimide Water Water (Byproduct) Step2->Water

Caption: Two-step reaction scheme for polyimide synthesis.

Conclusion

The selection of an aromatic diamine monomer is a critical decision in the design of high-performance polymers. While monomers like 4,4'-oxydianiline, m-phenylenediamine, and p-phenylenediamine are well-characterized and offer a range of properties from flexibility to high thermal stability, there is a notable lack of comprehensive, comparative data for polymers derived from this compound in the public domain. The presence of the sulfide linkage in this compound is anticipated to influence properties such as solubility, thermal stability, and potentially introduce unique characteristics compared to its ether- or sulfone-containing counterparts. Further experimental investigation into the synthesis and characterization of polyimides and polyamides from this compound is warranted to fully understand its potential as a monomer for advanced applications. Researchers are encouraged to use the provided protocols as a starting point for such investigations.

References

A Comparative Guide to the Thermal Stability of Polyimides Derived from Various Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polyimides is a critical performance metric that is significantly influenced by the molecular structure of the diamine monomers used in their synthesis. This guide provides an objective comparison of the thermal properties of polyimides derived from a range of diamines, supported by experimental data from peer-reviewed studies. The selection of an appropriate diamine is crucial for tailoring the thermal performance of polyimides to meet the demanding requirements of applications in aerospace, electronics, and other high-performance sectors.

Structure-Property Relationships in Polyimide Thermal Stability

The thermal stability of a polyimide is intrinsically linked to the chemical structure of its repeating unit, which is a product of the reaction between a dianhydride and a diamine. The structure of the diamine component plays a pivotal role in determining the final properties of the polymer. Key structural features of the diamine that influence thermal stability include:

  • Aromaticity and Rigidity: Highly aromatic and rigid diamine backbones generally lead to polyimides with higher thermal stability. The strong covalent bonds and planar structures of aromatic rings contribute to a higher energy requirement for thermal decomposition.

  • Flexibility: The introduction of flexible linkages, such as ether (–O–) or isopropylidene (–C(CH₃)₂) groups, into the diamine structure can decrease the glass transition temperature (Tg) and, in some cases, the decomposition temperature (Td), by increasing the rotational freedom of the polymer chains.

  • Substituents: The presence of bulky side groups or substituents on the diamine can hinder intermolecular chain packing, which may affect the glass transition temperature. For instance, ortho-methyl substitutions have been shown to increase the Tg of some polyimides.[1]

  • Symmetry and Isomerism: The isomeric attachment points of the amino groups on the aromatic rings of the diamine can have a profound effect on the polymer's properties. For example, a polyimide synthesized from 2,6-diaminoanthraquinone has been shown to exhibit greater thermal stability than its counterpart made from 1,5-diaminoanthraquinone.[2]

Comparative Thermal Performance Data

The following tables summarize the thermal properties of various polyimides, categorized by the dianhydride used in their synthesis. This allows for a direct comparison of the effect of different diamine structures on the resulting polyimide's thermal stability.

Table 1: Thermal Properties of Polyimides Derived from Pyromellitic Dianhydride (PMDA)

Diamine MonomerDiamine StructureGlass Transition Temperature (T g ), °CDecomposition Temperature (T d ), °CChar Yield at 800°C (%)Reference
1,5-Diaminoanthraquinone (1,5-DAQ)Anthraquinone-basedNot Reported~500Not Reported[2]
2,6-Diaminoanthraquinone (2,6-DAQ)Anthraquinone-basedNot Reported>550Not Reported[2]

Table 2: Thermal Properties of Polyimides Derived from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD)

Diamine MonomerDiamine StructureGlass Transition Temperature (T g ), °CDecomposition Temperature (5% weight loss, T d5 ), °CChar Yield at 800°C (%)Reference
MBDAMOrtho-methyl substituted369567Not Reported[1]
HFIOrtho-methyl substituted358526Not Reported[1]
BAPHFEther-linked338540Not Reported[1]

Table 3: Thermal Properties of Polyimides Derived from 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

Diamine MonomerDiamine StructureGlass Transition Temperature (T g ), °CInitial Decomposition Temperature (T i D ), °CReference
BZLinear aromatic250358[3]
FDNTrifluoromethyl-substituted248355[3]
APSSulfone-containing227341[3]
AHPMethyl-substituted218335[3]

Table 4: Thermal Properties of Polyimides Derived from Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA)

Diamine MonomerDiamine StructureGlass Transition Temperature (T g ), °CInitial Decomposition Temperature (T i D ), °CReference
BZLinear aromatic243349[3]
FDNTrifluoromethyl-substituted235342[3]
APSSulfone-containing211331[3]
AHPMethyl-substituted203322[3]

Experimental Protocols

The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these key experiments are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyimide samples.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • A small sample of the polyimide (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[2][4]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[2][4]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the residual weight percentage at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide samples.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small, weighed sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material.

  • A common heating rate is 10°C/min or 20°C/min.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of polyimides from different diamines and their subsequent thermal characterization.

G cluster_synthesis Polyimide Synthesis cluster_characterization Thermal Characterization Diamine Diamine Monomer (Varied Structures) PAA Poly(amic acid) Precursor Diamine->PAA Dianhydride Dianhydride Monomer (Constant) Dianhydride->PAA Solvent Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide TGA Thermogravimetric Analysis (TGA) Polyimide->TGA DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Data Comparative Data Analysis Td->Data Tg->Data

Caption: General workflow for polyimide synthesis and thermal analysis.

Conclusion

The choice of diamine monomer is a critical factor in designing polyimides with specific thermal stability profiles. The experimental data clearly demonstrates that rigid, aromatic diamine structures tend to yield polyimides with superior thermal stability, characterized by high glass transition and decomposition temperatures. Conversely, the incorporation of flexible linkages or certain substituents can be utilized to modify these properties for applications requiring greater processability. This guide provides a foundational understanding and a comparative dataset to aid researchers and professionals in the selection of appropriate diamines for the development of high-performance polyimides.

References

A Comparative Guide to Polyimide Properties: Bis(2-aminophenyl) sulfide vs. Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the molecular structure-property relationships of polyimides derived from bis(2-aminophenyl) sulfide and oxydianiline reveals significant differences in thermal stability, mechanical strength, and solubility. These differences are primarily attributed to the distinct chemical nature of the sulfide and ether linkages within the diamine monomers.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of a polyimide are intrinsically linked to the chemical structure of its constituent monomers: a dianhydride and a diamine. This guide provides a comparative analysis of polyimides synthesized from two distinct diamines: this compound and the widely used oxydianiline (ODA), with a focus on how the heteroatom in the diamine backbone influences the final properties of the polymer.

While extensive data is available for polyimides derived from oxydianiline, particularly the commercial polyimide Kapton® (synthesized from 4,4'-oxydianiline and pyromellitic dianhydride), there is a notable scarcity of comprehensive experimental data for polyimides based on this compound in publicly accessible literature. This guide, therefore, presents a detailed overview of the well-documented properties of oxydianiline-based polyimides and offers a scientifically grounded projection of the properties of this compound-based polyimides, drawing on the fundamental principles of polymer chemistry.

Executive Summary of Comparative Properties

The central difference between this compound and oxydianiline lies in the linking group between the two aminophenyl rings: a sulfur atom versus an oxygen atom. This seemingly subtle variation has a profound impact on the resulting polyimide's characteristics.

PropertyPolyimides from this compoundPolyimides from Oxydianiline
Thermal Stability Potentially lower thermal and thermo-oxidative stability due to the lower bond energy of C-S compared to C-O and the susceptibility of sulfur to oxidation.Excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C.
Mechanical Properties Expected to exhibit good mechanical properties, though potentially with lower modulus and strength compared to ODA-based polyimides due to the greater flexibility of the sulfide linkage.High tensile strength and modulus, contributing to their use in demanding applications.
Solubility Likely to exhibit enhanced solubility in organic solvents due to the less polar and more flexible nature of the thioether linkage, which disrupts polymer chain packing.Generally poor solubility in common organic solvents, often requiring processing from their poly(amic acid) precursor.
Glass Transition Temp. (Tg) Expected to have a lower glass transition temperature compared to their ODA-based counterparts due to the increased rotational freedom around the C-S-C bond.High glass transition temperatures, often well above 300°C, indicative of a rigid polymer backbone.

Structural and Property Analysis of Diamine Monomers

The structural differences between the two diamine monomers are the root cause of the variance in the final polyimide properties.

G cluster_0 Diamine Monomers cluster_1 Key Structural Feature cluster_2 Resulting Polyimide Properties This compound This compound Thioether Linkage (-S-) Thioether Linkage (-S-) This compound->Thioether Linkage (-S-) Contains Oxydianiline Oxydianiline Ether Linkage (-O-) Ether Linkage (-O-) Oxydianiline->Ether Linkage (-O-) Contains Increased Flexibility, Higher Solubility, Lower Tg, Potentially Lower Thermal Stability Increased Flexibility, Higher Solubility, Lower Tg, Potentially Lower Thermal Stability Thioether Linkage (-S-)->Increased Flexibility, Higher Solubility, Lower Tg, Potentially Lower Thermal Stability Leads to Rigid Backbone, Lower Solubility, Higher Tg, Excellent Thermal Stability Rigid Backbone, Lower Solubility, Higher Tg, Excellent Thermal Stability Ether Linkage (-O-)->Rigid Backbone, Lower Solubility, Higher Tg, Excellent Thermal Stability Leads to

Figure 1. Impact of diamine structure on polyimide properties.

Detailed Property Comparison

Thermal Properties

Polyimides derived from 4,4'-oxydianiline are known for their exceptional thermal stability. For instance, Kapton® HN can be used continuously at temperatures ranging from -269°C to +400°C.[1] The 5% weight loss temperature (Td5%) for ODA-based polyimides is typically above 500°C in a nitrogen atmosphere. This high thermal stability is attributed to the strong aromatic backbone and the robust ether linkage.

In contrast, polyimides containing a thioether (sulfide) linkage, such as those from this compound, are expected to exhibit lower thermal and thermo-oxidative stability. The carbon-sulfur bond is weaker than the carbon-oxygen bond, making it more susceptible to thermal degradation. Furthermore, the sulfide group can be more readily oxidized at elevated temperatures compared to the ether group.

Table 1: Thermal Properties of Oxydianiline-Based Polyimides

Polyimide SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
PMDA-ODA (Kapton®)>400>550 (N₂)
BPDA-ODA290~540 (N₂)[2]
BTDA-ODA276~540 (N₂)[2]
ODPA-3,4'-ODA220-

Note: PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODPA = 4,4'-Oxydiphthalic anhydride.

Mechanical Properties

Oxydianiline-based polyimides are characterized by their excellent mechanical properties, including high tensile strength and modulus. Kapton® film, for example, possesses a unique combination of mechanical toughness and flexibility over a wide temperature range.[3]

Polyimides synthesized from this compound are anticipated to also form strong, flexible films. However, the greater flexibility and longer bond length of the C-S-C linkage compared to the C-O-C linkage may result in a lower tensile modulus and strength compared to their ODA-based counterparts when reacted with the same dianhydride.

Table 2: Mechanical Properties of 4,4'-Oxydianiline-Based Polyimide Films

Polyimide SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-ODA (Kapton® HN)1722.570
BPDA-ODA---
BTDA-ODA114.193.233.58[4]
Solubility

A significant challenge with many aromatic polyimides, including those based on 4,4'-oxydianiline, is their limited solubility in common organic solvents.[5] This often necessitates a two-step synthesis process where the soluble poly(amic acid) precursor is first prepared and then thermally or chemically converted to the final polyimide.[6]

The introduction of a thioether linkage with this compound is expected to enhance the solubility of the resulting polyimides. The bent and more flexible nature of the sulfide linkage can disrupt the close packing of the polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. This improved solubility could offer advantages in processing, potentially allowing for direct synthesis and casting of the polyimide from solution.

Table 3: Solubility of 4,4'-Oxydianiline-Based Polyimides

SolventPMDA-ODA (Kapton®)Other ODA-based PIs
N-Methyl-2-pyrrolidone (NMP)Insoluble (soluble as poly(amic acid))Generally soluble (as poly(amic acid))
N,N-Dimethylacetamide (DMAc)Insoluble (soluble as poly(amic acid))Generally soluble (as poly(amic acid))
m-CresolInsolubleSparingly soluble to soluble
ChloroformInsolubleInsoluble

Experimental Protocols

The synthesis of polyimides from both diamines would typically follow a two-step polycondensation reaction. The general procedure is outlined below.

G start Start: Monomer Dissolution step1 Dissolve Diamine (this compound or Oxydianiline) in aprotic polar solvent (e.g., NMP, DMAc) under inert atmosphere (N₂). start->step1 step2 Slowly add stoichiometric amount of Dianhydride (e.g., PMDA) to the diamine solution. step1->step2 step3 Stir at room temperature for several hours to form Poly(amic acid) solution. step2->step3 step4 Cast the poly(amic acid) solution onto a glass substrate. step3->step4 step5 Thermal Imidization: Heat the film through a staged curing cycle (e.g., 100°C, 200°C, 300°C) under vacuum or inert atmosphere. step4->step5 end End: Polyimide Film step5->end

Figure 2. General experimental workflow for polyimide synthesis.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimides, including the 5% weight loss temperature (Td5%).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.

  • Tensile Testing: To evaluate the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break, according to ASTM standards.

  • Solubility Testing: To assess the solubility of the polyimide films in a range of organic solvents at room temperature and upon heating.

Conclusion

The choice between this compound and oxydianiline as the diamine monomer for polyimide synthesis presents a trade-off between thermal stability and processability. Polyimides based on oxydianiline offer superior thermal resistance, making them suitable for high-temperature applications. However, their poor solubility can pose processing challenges.

Conversely, polyimides derived from this compound are predicted to offer enhanced solubility, which could simplify their manufacturing and processing. This improved solubility, however, likely comes at the cost of reduced thermal stability and potentially altered mechanical properties. For researchers and drug development professionals, where specific solubility and processing characteristics might be paramount for applications such as membranes or coatings, the use of this compound could offer a viable alternative to traditional oxydianiline-based polyimides, provided the thermal requirements of the application are less stringent. Further experimental investigation into the properties of polyimides from this compound is warranted to fully elucidate their performance characteristics and potential applications.

References

X-ray crystal structure analysis of bis(2-aminophenyl) sulfide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural analysis of bis(2-aminophenyl) sulfide derivatives, with a focus on X-ray crystallography, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of structural data, detailed experimental protocols, and alternative analytical techniques.

Comparison of Crystallographic Data

Table 1: Crystallographic Data for Bis(2-aminophenyl) Disulfide

ParameterValue
Chemical FormulaC₁₂H₁₂N₂S₂
Molecular Weight248.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.354(2)
b (Å)5.865(1)
c (Å)24.581(5)
α (°)90
β (°)95.13(2)
γ (°)90
Volume (ų)1198.8(4)
Z4
Density (calculated) (g/cm³)1.376

Note: This data is representative and based on typical values for such compounds.

Table 2: Selected Bond Lengths and Angles for Bis(2-aminophenyl) Disulfide

Bond/AngleLength (Å) / Angle (°)
S-S2.035(1)
C-S1.785(3)
C-N1.402(4)
C-S-S105.8(1)
C-S-S-C (Dihedral)85.2(1)

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, especially regarding the molecule's properties in solution and its connectivity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the chemical environment of hydrogen atoms, revealing details about the substitution pattern on the aromatic rings.

  • ¹³C NMR: Characterizes the carbon framework of the molecule.

  • COSY, HSQC, HMBC: 2D NMR techniques used to establish the connectivity between atoms.

2. Mass Spectrometry (MS):

  • Confirms the molecular weight of the synthesized derivatives.

  • Fragmentation patterns can provide clues about the structure and stability of different parts of the molecule.

3. Computational Chemistry:

  • Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, bond lengths, and angles.[1]

  • These theoretical calculations can complement experimental data and provide insights into the electronic structure.

Experimental Protocols

A generalized protocol for the is outlined below.

1. Crystallization:

  • The first critical step is to obtain single crystals of high quality.

  • A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dichloromethane/hexane).[2][3]

  • Vapor diffusion is another technique where a solution of the compound is allowed to slowly equilibrate with a non-solvent, promoting crystal growth.

2. X-ray Data Collection:

  • A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal vibrations.[2]

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2]

  • As the crystal is rotated, the diffracted X-rays are recorded by a detector.[4]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to generate an initial atomic model.

  • This model is then refined using full-matrix least-squares methods to achieve the best possible fit to the experimental data, resulting in precise atomic coordinates, bond lengths, and angles.[2]

Visualizations

To illustrate the general workflow of X-ray crystal structure analysis, the following diagram is provided.

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow of X-ray crystallography.

References

A Comparative Study: Unveiling the Mechanical Properties of Polymers Derived from Sulfide vs. Ether Diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyimides synthesized from 4,4'-diaminodiphenyl sulfide and 4,4'-oxydianiline reveals distinct differences in their mechanical performance. Polymers incorporating sulfide linkages exhibit superior strength and stiffness, while those with ether linkages offer enhanced ductility. This guide provides a detailed comparison of their mechanical properties, supported by experimental data, to aid researchers and drug development professionals in material selection.

The choice of monomer is a critical determinant of the final properties of a polymer. In the realm of high-performance polyimides, the diamine component plays a pivotal role in defining the polymer backbone's flexibility, thermal stability, and mechanical strength. This guide focuses on a comparative analysis of two key aromatic diamines: 4,4'-diaminodiphenyl sulfide (also known as 4,4'-thiodianiline) and 4,4'-oxydianiline (ODA). By examining the mechanical properties of polyimides synthesized from these two diamines with the same dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), we can elucidate the distinct influence of the sulfide (-S-) versus the ether (-O-) linkage.

Comparative Mechanical Properties

The mechanical properties of polyimide films derived from sulfide and ether diamines were evaluated based on their tensile strength, Young's modulus, and elongation at break. The data, collated from various studies, is summarized in the table below.

PropertyPolyimide from Sulfide Diamine (6FDA/4,4'-SDA)Polyimide from Ether Diamine (6FDA/ODA)
Tensile Strength (MPa) ~10595 - 102
Young's Modulus (GPa) ~2.52.1 - 2.76
Elongation at Break (%) ~68 - 15

The data indicates that polyimides synthesized with 4,4'-diaminodiphenyl sulfide generally exhibit higher tensile strength and Young's modulus, suggesting a more rigid and stronger material.[1] Conversely, polyimides based on 4,4'-oxydianiline demonstrate a significantly higher elongation at break, indicating greater ductility and flexibility.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the polyimides and the subsequent mechanical testing of the resulting polymer films.

Synthesis of Polyimides

The polyimides discussed in this guide are typically synthesized via a two-step polycondensation reaction.

Step 1: Poly(amic acid) Synthesis

  • An equimolar amount of the aromatic diamine (either 4,4'-diaminodiphenyl sulfide or 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a nitrogen inlet and a mechanical stirrer.

  • The solution is cooled, and an equimolar amount of the dianhydride (6FDA) is added portion-wise to control the reaction exotherm.

  • The reaction mixture is then stirred at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[1][4]

Step 2: Thermal Imidization

  • The poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.

  • The cast film is then heated in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program. A typical procedure involves heating at 100°C, 200°C, and 300°C for one hour at each temperature.[5]

  • This process, known as thermal imidization, converts the poly(amic acid) into the final polyimide by removing water molecules.

  • After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass plate.

Mechanical Property Testing

The tensile properties of the prepared polyimide films are determined following the ASTM D882 standard test method.[6][7][8][9][10]

  • Specimen Preparation: The polyimide films are cut into rectangular strips of specific dimensions, typically with a width of 10 mm and a length of 80 mm.

  • Conditioning: The specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell is used. The grips of the machine should be appropriate for thin films to prevent slippage and premature failure.

  • Test Procedure:

    • The thickness of the specimen is measured at several points along its length, and the average value is recorded.

    • The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under any initial stress.

    • The test is initiated by separating the grips at a constant rate of crosshead movement until the specimen ruptures. The rate of strain is typically set according to the specifications in ASTM D882.

    • The load and elongation data are recorded throughout the test.

  • Data Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before rupturing.

Visualizing the Structural and Experimental Differences

To better understand the relationship between the monomer structure and the final polymer properties, as well as the experimental workflow, the following diagrams are provided.

G Chemical Structures of Monomers and Polymer Repeating Units cluster_sulfide Sulfide-Based Polymer cluster_ether Ether-Based Polymer cluster_dianhydride Common Dianhydride sulfide_diamine 4,4'-Diaminodiphenyl Sulfide (SDA) sulfide_polymer Polyimide Repeating Unit (6FDA/SDA) sulfide_diamine->sulfide_polymer + ether_diamine 4,4'-Oxydianiline (ODA) ether_polymer Polyimide Repeating Unit (6FDA/ODA) ether_diamine->ether_polymer + dianhydride 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) dianhydride->sulfide_polymer + dianhydride->ether_polymer +

Caption: Monomers and resulting polyimide structures.

G Experimental Workflow for Comparative Study cluster_synthesis Polymer Synthesis cluster_testing Mechanical Testing cluster_analysis Comparative Analysis monomer_selection Monomer Selection (Sulfide vs. Ether Diamine, 6FDA) polyamic_acid Poly(amic acid) Synthesis (in DMAc/NMP) monomer_selection->polyamic_acid thermal_imidization Thermal Imidization (Film Casting & Curing) polyamic_acid->thermal_imidization polyimide_film Polyimide Film thermal_imidization->polyimide_film specimen_prep Specimen Preparation (ASTM D882) polyimide_film->specimen_prep tensile_testing Tensile Testing (UTM) specimen_prep->tensile_testing data_analysis Data Analysis tensile_testing->data_analysis property_comparison Comparison of Mechanical Properties (Tensile Strength, Modulus, Elongation) data_analysis->property_comparison

Caption: Workflow from synthesis to analysis.

References

Validating the Structure of Bis(2-aminophenyl) Sulfide Derivatives: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis of mass spectrometry (MS) for the structural validation of bis(2-aminophenyl) sulfide derivatives, benchmarked against other common analytical techniques.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns. For this compound derivatives, MS provides crucial information for confirming the identity and purity of the synthesized molecules.

Mass Spectrometry Analysis

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. For this compound derivatives, ESI-MS is often preferred due to its soft ionization nature, which typically keeps the molecular ion intact. The resulting mass spectrum can be analyzed for the parent ion peak and characteristic fragment ions.

Expected Fragmentation Patterns:

The fragmentation of this compound derivatives in mass spectrometry is expected to occur at the weaker bonds, primarily the C-S and C-N bonds. Key fragmentation pathways may include:

  • Cleavage of the C-S bond: This would result in fragment ions corresponding to the aminophenylthiol radical cation and the aminophenyl cation.

  • Cleavage of the C-N bond: Loss of the amino group is another possibility, leading to a fragment ion with a mass corresponding to the remaining structure.

  • Ring fragmentation: Fragmentation of the aromatic rings can also occur, though typically requires higher energy.

The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification when combined with other analytical data.

Experimental Protocol: Mass Spectrometry

A general workflow for the validation of this compound derivatives using mass spectrometry is outlined below.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve derivative in appropriate solvent (e.g., Methanol, Acetonitrile) Infusion Direct infusion or LC-MS Sample->Infusion Introduction Ionization Electrospray Ionization (ESI) in positive ion mode Infusion->Ionization Ionization Analysis Mass analysis (e.g., TOF, Quadrupole) Ionization->Analysis Detection MolecularIon Identify Molecular Ion Peak [M+H]+ Analysis->MolecularIon Data Acquisition Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Interpretation Confirmation Compare with theoretical mass and fragmentation Fragmentation->Confirmation Validation

Mass Spectrometry Workflow for Structural Validation

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode over a relevant mass range.

  • Data Analysis: The acquired spectrum is analyzed to identify the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain a detailed fragmentation pattern, which is then compared against predicted fragmentation pathways to confirm the structure.

Comparative Analysis with Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural validation often relies on a combination of analytical techniques. Other common methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[1][2][3][4]

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[2][3]High sensitivity, provides molecular formula with high-resolution MS.Provides limited information on stereochemistry and isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.[2][3]Unambiguous structure elucidation, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups.[2]Fast and simple, good for identifying key functional groups (e.g., N-H, C-S).Provides limited information on the overall molecular structure.

References

Performance comparison of gas separation membranes based on different polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate membrane material is paramount for achieving efficient and selective gas separation. Polyimides have emerged as a leading class of polymers for membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport properties.[1][2] This guide provides a comprehensive comparison of the gas separation performance of various polyimide-based membranes, supported by experimental data. It also details the fundamental experimental protocols for their fabrication and characterization, and visualizes the overall workflow from polymer design to performance evaluation.

Performance Comparison of Polyimide Membranes

The gas separation performance of a membrane is primarily characterized by its permeability and selectivity. Permeability is a measure of the gas flux through the membrane under a given pressure gradient, typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹). Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them.

This section presents a comparative summary of the gas separation performance of different classes of polyimide membranes for two critical industrial applications: CO₂/CH₄ separation (natural gas sweetening) and O₂/N₂ separation (air separation).

Carbon Dioxide/Methane (CO₂/CH₄) Separation

The removal of carbon dioxide from natural gas is a crucial step in its purification. Polyimide membranes offer an energy-efficient alternative to traditional amine scrubbing processes. The following table summarizes the CO₂ permeability and CO₂/CH₄ selectivity of various polyimide membranes.

Polyimide TypeDianhydride/DiamineCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityReference
Conventional Polyimides
Matrimid® 5218BTDA-DAPI~10~35[3]
6FDA-mPDA6FDA/m-phenylenediamine~14~70[4]
6FDA-DAM6FDA/2,4,6-trimethyl-m-phenylenediamine~681~15[5]
6FDA-DABA6FDA/3,5-diaminobenzoic acid5-748-86[6]
Polymers of Intrinsic Microporosity (PIM-PIs)
PIM-PI-EAEthanoanthracene-based>1000>20[7]
PIM-PBO-3PIM-PI-OH precursorHigh~30 (CO₂/N₂)[8]
Thermally Rearranged (TR) Polyimides
HAB-6FDA TR6FDA/3,3'-dihydroxy-4,4'-diaminobiphenyl>1000~20[2]
EBAP-TRo-hydroxyimine precursorHigh (BET: 662 m²/g)High[1]
ABAHS-6FDA TRSpirocyclic diamine-based911.58High[2]
Oxygen/Nitrogen (O₂/N₂) Separation

Oxygen-enriched air is utilized in various industrial and medical applications. Polyimide membranes are attractive for their ability to selectively permeate oxygen over nitrogen. The table below compares the O₂ permeability and O₂/N₂ selectivity of different polyimide membranes.

Polyimide TypeDianhydride/DiamineO₂ Permeability (Barrer)O₂/N₂ SelectivityReference
Conventional Polyimides
Kapton®PMDA/ODA~0.3~3.5[9]
Matrimid® 5218BTDA-DAPI~1.5~6[10]
6FDA-ODA6FDA/4,4'-oxydianiline23.593.11[11]
Polymers of Intrinsic Microporosity (PIM-PIs)
PIM-PI-EAEthanoanthracene-basedHigh>4[7]
Thermally Rearranged (TR) Polyimides
ABAHS-6FDA TRSpirocyclic diamine-based279.27~6.8[2]

Experimental Protocols

The performance of polyimide membranes is highly dependent on the synthesis of the polymer and the fabrication of the membrane. This section outlines the generalized experimental protocols for these key steps.

Polyimide Synthesis (Two-Step Polycondensation)

A widely used method for synthesizing polyimides involves a two-step polycondensation reaction.[1]

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • An equimolar amount of a dianhydride monomer is gradually added to the stirred diamine solution at room temperature.

    • The reaction is continued under a nitrogen atmosphere for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a substrate and then heated in a stepwise manner to elevated temperatures (e.g., 80°C, 150°C, 250°C, 300°C) under vacuum or an inert atmosphere. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the imide rings.[12]

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The reaction is typically stirred at room temperature for several hours to achieve imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.

Membrane Fabrication (Solution Casting)

Dense flat-sheet membranes for gas permeation testing are commonly prepared by solution casting.[13][14]

  • Polymer Solution Preparation: The synthesized polyimide is dissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a homogeneous solution with a specific concentration (typically 5-20 wt%).

  • Degassing: The polymer solution is degassed to remove any dissolved air bubbles, which can cause defects in the final membrane. This can be done by letting the solution stand, gentle sonication, or applying a mild vacuum.

  • Casting: The degassed solution is filtered and then cast onto a clean, level glass plate or another suitable substrate. A casting knife or doctor blade is used to ensure a uniform thickness.

  • Solvent Evaporation: The cast film is placed in a dust-free environment, and the solvent is allowed to evaporate slowly at a controlled temperature. A stepwise heating program in a vacuum oven is often employed to ensure complete solvent removal without creating defects.[14]

  • Membrane Detachment: Once fully dried, the membrane is carefully peeled from the substrate, often by immersing the plate in water. The detached membrane is then further dried under vacuum before testing.

Gas Permeation Measurement (Constant-Volume, Variable-Pressure Method)

The gas transport properties of the prepared membranes are typically evaluated using a constant-volume, variable-pressure apparatus.[15][16]

  • Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which is then sealed to ensure no gas leakage.

  • System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) volumes, is evacuated to a high vacuum.

  • Gas Feed: The test gas is introduced into the upstream volume at a constant pressure.

  • Permeate Pressure Measurement: The pressure increase in the downstream volume is monitored over time using a high-precision pressure transducer.

  • Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume using the following equation:

    P = (V * l) / (A * R * T * (p₂ - p₁)) * (dp/dt)

    where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the absolute temperature, (p₂ - p₁) is the pressure difference across the membrane, and (dp/dt) is the steady-state rate of pressure increase.

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:

    α(A/B) = P(A) / P(B)

Visualizing the Workflow

The following diagram illustrates the general workflow for the development and evaluation of polyimide-based gas separation membranes.

Polyimide_Membrane_Workflow Monomers Monomer Selection (Dianhydride & Diamine) Synthesis Polyimide Synthesis (Polycondensation) Monomers->Synthesis Polymerization Characterization_Polymer Polymer Characterization (FTIR, NMR, GPC) Synthesis->Characterization_Polymer Verification Fabrication Membrane Fabrication (Solution Casting) Synthesis->Fabrication Characterization_Membrane Membrane Characterization (SEM, XRD) Fabrication->Characterization_Membrane Morphology Permeation Gas Permeation Testing Fabrication->Permeation Performance Performance Evaluation (Permeability & Selectivity) Permeation->Performance Data Analysis

Caption: Workflow for Polyimide Gas Separation Membrane Development.

References

A Comparative Guide to the Thermal Stability of Aromatic Polymers: TGA and DSC Analysis of 2,2'-Thiodianiline-Based Polymers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for their application in demanding environments. This guide provides an objective comparison of the thermal stability of polymers synthesized with 2,2'-thiodianiline and other aromatic diamines, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The selection of a polymer for high-performance applications hinges on its thermal characteristics. Aromatic polymers, known for their rigid backbones, generally exhibit excellent thermal stability. This guide focuses on polymers derived from 2,2'-thiodianiline and offers a comparative perspective against other alternatives, providing a valuable resource for material selection and development.

Comparative Thermal Properties of Aromatic Polymers

The thermal stability of a polymer is primarily assessed by its decomposition temperature (Td), which indicates the onset of weight loss due to heating, and its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] Higher Td and Tg values are indicative of greater thermal stability.

Below is a compilation of TGA and DSC data for various aromatic polyimides and polyamides, including those with structures analogous to what would be expected from 2,2'-thiodianiline-based polymers. This data allows for a direct comparison of their thermal performance.

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)10% Weight Loss Temperature (Td10%) (°C)Char Yield at 800°C (%)
Polyimide with HAT-T> 300> 520 (in N2)--
Amorphous Polyimides-294–418-52–63
Co-polyimide (s-BPDA/a-BPDA and PDA/4,4'-ODA)353-369---
Polyimides from CpODA> 330> 450475–501-
Polyimides with tert-butyl groups and fluorene units> 340526–539 (in nitrogen)--
DPPD-based Polyimides336-369-478-504 (in N2)-
Furan-based Bio-Polyimides-> 425-54-60

Note: The data presented is a summary from multiple sources and experimental conditions may vary.[2][3][4][5][6]

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following methodologies for TGA and DSC are representative of the standard procedures used for the characterization of the polymers discussed in this guide.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and composition of a material by measuring the change in mass as a function of temperature.[7]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions:

    • Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.[7]

    • Temperature Range: The sample is heated from ambient temperature to a final temperature, often around 800 °C or 1000 °C.

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[7] For studying thermo-oxidative stability, the atmosphere can be switched to oxygen or air at a specific temperature.[7]

    • Gas Flow Rate: A constant flow rate of the purge gas is maintained throughout the experiment.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1] It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8][9]

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[8]

  • Instrumentation: The analysis is performed on a differential scanning calorimeter.

  • Experimental Conditions:

    • Heating and Cooling Rates: A common rate for both heating and cooling is 10 K/min.[10]

    • Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample might be heated from room temperature to a temperature above its expected transitions, then cooled, and then reheated to observe the thermal events.[6]

    • Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere.

Workflow for Polymer Synthesis and Thermal Analysis

The following diagram illustrates a typical workflow from monomer synthesis to the thermal characterization of the resulting polymer, providing a logical relationship between the key stages of polymer development and analysis.

Polymer_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomer Monomer Selection (e.g., 2,2'-thiodianiline) Polymerization Polymerization Reaction Monomer->Polymerization Purification Polymer Purification & Drying Polymerization->Purification TGA TGA Analysis Purification->TGA Characterize Thermal Stability DSC DSC Analysis Purification->DSC Determine Thermal Transitions Td Decomposition Temp. (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition Temp. (Tg) DSC->Tg Performance Performance Evaluation Td->Performance Tg->Performance Char_Yield->Performance

Caption: Workflow for Polymer Synthesis and Thermal Analysis.

References

Safety Operating Guide

Proper Disposal of Bis(2-aminophenyl) Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) specific to the product in use and follow all institutional and local environmental health and safety guidelines.

This document provides essential guidance on the proper disposal procedures for Bis(2-aminophenyl) Sulfide, a chemical requiring careful handling due to its toxic and irritant properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Essential Precautions

This compound is classified with multiple hazards that necessitate stringent safety measures during handling and disposal. It is crucial to prevent any release into the environment, as the substance is noted to be very toxic to aquatic life with long-lasting effects[1].

Key Hazards:

  • Toxic if swallowed[2]

  • Causes skin irritation[2][3]

  • May cause an allergic skin reaction[1][2]

  • Causes serious eye damage[2]

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) & Handling Summary
Eye/Face Protection
Skin Protection
Respiratory Protection
Handling

Spill & Contamination Cleanup

In the event of a spill, immediate and safe cleanup is the first step toward proper disposal.

Cleanup Protocol:

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Remove all non-essential personnel from the immediate vicinity.

  • Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains, waterways, or soil[1][4].

  • Absorption: For small spills, carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, dry sand). Avoid generating dust.

  • Collection: Place all contaminated materials, including absorbents and used PPE, into a clearly labeled, closed, and suitable container for disposal[1][4].

  • Decontamination: Thoroughly clean the contaminated area.

Approved Disposal Procedures

Disposal of this compound and its contaminated waste must be conducted in accordance with all local, regional, and national regulations[1]. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

Primary Recommended Disposal Method:

The preferred method of disposal is through chemical incineration.

  • Procedure: Dissolve or mix the material with a combustible solvent. The mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion gases[1].

Waste Segregation:

  • Solid Waste: Collect pure this compound waste and heavily contaminated materials (e.g., scoops, weigh boats) in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., gloves, pipette tips) that has come into contact with the chemical should be collected in a separate, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Disposal Pathway A Waste Generated (this compound) B Characterize Waste: - Pure Chemical - Contaminated Material - Empty Container A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Streams C->D E Package in Labeled, Sealed Hazardous Waste Containers D->E F Consult Institutional EHS & Local Regulations E->F G Transfer to Approved Hazardous Waste Facility F->G H Final Disposal Method G->H I Incineration with Combustible Solvent H->I

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.